molecular formula C11H12O B3061191 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one CAS No. 62834-89-3

2-Methyl-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B3061191
CAS No.: 62834-89-3
M. Wt: 160.21 g/mol
InChI Key: PNVVYDQOGSAAHV-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVVYDQOGSAAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531572
Record name 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62834-89-3
Record name 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one from p-Tolualdehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a detailed, research-grade methodology for the synthesis of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one, a valuable α,β-unsaturated ketone, commencing from the readily available precursor, p-tolualdehyde. The synthetic strategy is a robust, multi-step process designed for clarity, reproducibility, and efficiency. It hinges on a logical sequence of established organic transformations: a Grignard reaction to form a key C-C bond, a selective oxidation to generate a ketone intermediate, and a subsequent Mannich reaction followed by elimination to construct the target enone system. This document is intended for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also in-depth mechanistic discussions, rationale for procedural choices, and troubleshooting insights to ensure successful execution.

Introduction and Strategic Overview

The α,β-unsaturated ketone moiety, present in the target molecule this compound, is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1][2] This functional group acts as a Michael acceptor, enabling a wide range of conjugate addition reactions for the construction of more complex molecular architectures.[2] The synthesis of such compounds, particularly chalcone derivatives, is of significant interest for developing novel therapeutic agents with activities spanning anti-inflammatory, antioxidant, and antimalarial properties.[1][3][4]

The challenge addressed herein is the conversion of an aromatic aldehyde, p-tolualdehyde, into a specific α-methylated enone. A direct one-step condensation is not feasible. Therefore, a strategic multi-step approach is required.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a practical pathway. The target enone can be formed via an elimination reaction from a β-amino ketone, commonly known as a Mannich base.[5][6] This Mannich base, in turn, is synthesized from a ketone intermediate, 1-(p-tolyl)propan-1-one , formaldehyde, and a secondary amine. This key ketone intermediate is not commercially available in the same abundance as the starting aldehyde and can be synthesized from p-tolualdehyde in two high-yielding steps: a Grignard addition to form a secondary alcohol, followed by oxidation.

G target Target Enone 2-Methyl-1-(p-tolyl)prop-2-en-1-one mannich_base Mannich Base (β-Amino Ketone) target->mannich_base Elimination ketone Key Ketone Intermediate 1-(p-tolyl)propan-1-one mannich_base->ketone Mannich Reaction alcohol Secondary Alcohol 1-(p-tolyl)propan-1-ol ketone->alcohol Oxidation sm Starting Material p-Tolualdehyde alcohol->sm Grignard Reaction (+ EtMgBr)

Caption: Retrosynthetic pathway for the target enone.

This multi-step strategy provides excellent control over each transformation, ensuring high purity of intermediates and maximizing the overall yield of the final product.

Synthetic Pathway: Mechanistic Insights and Experimental Design

The overall synthetic workflow is a four-stage process, transforming the starting aldehyde into the final α,β-unsaturated ketone.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Oxidation cluster_2 Stage 3 & 4: Mannich Reaction & Elimination p_tol p-Tolualdehyde etmgbr + EtMgBr (Anhydrous Ether) alcohol 1-(p-tolyl)propan-1-ol etmgbr->alcohol Grignard Reaction pcc + PCC (DCM) ketone 1-(p-tolyl)propan-1-one pcc->ketone Oxidation reagents + CH₂O, (CH₃)₂NH·HCl (Acidic Condensation) mannich_base Mannich Base Intermediate reagents->mannich_base Mannich Condensation heat Heat (Elimination) product Target Enone heat->product Thermal Elimination

Caption: Overall synthetic workflow from start to finish.

Stage 1: Synthesis of 1-(p-tolyl)propan-1-ol via Grignard Reaction

The initial step involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of p-tolualdehyde.[7][8][9] The use of ethylmagnesium bromide (EtMgBr) extends the carbon chain by two carbons, directly forming the propanol backbone required for the subsequent intermediate.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are potent bases and will readily react with any protic source, especially water, which would quench the reagent and form ethane.[10] Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Mechanism: The carbon atom of the ethyl group in EtMgBr carries a partial negative charge and acts as a powerful nucleophile, attacking the carbonyl carbon of p-tolualdehyde. The reaction proceeds through a six-membered ring transition state if we consider the coordination of magnesium. An acidic workup is then required to protonate the resulting alkoxide to yield the secondary alcohol.[8]

Stage 2: Oxidation to 1-(p-tolyl)propan-1-one

The secondary alcohol synthesized in Stage 1 is selectively oxidized to the corresponding ketone. Over-oxidation to a carboxylic acid is not a concern for secondary alcohols.

Causality of Experimental Choices:

  • Choice of Oxidant: While several reagents can accomplish this transformation (e.g., Swern oxidation, Dess-Martin periodinane), Pyridinium chlorochromate (PCC) is a reliable and convenient choice for this scale of reaction. It is milder than chromic acid and avoids the use of strong aqueous acids, which could promote side reactions. The reaction is typically performed in an anhydrous non-polar solvent like dichloromethane (DCM).

Stage 3 & 4: Mannich Reaction and Thermal Elimination

This final sequence is the cornerstone of the synthesis, constructing the α,β-unsaturated system.

  • The Mannich Reaction: This is a three-component condensation involving the ketone intermediate (1-(p-tolyl)propan-1-one), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine, used as its hydrochloride salt).[5][11][12] The reaction is typically acid-catalyzed.

Mechanism:

  • Iminium Ion Formation: Formaldehyde and dimethylamine react to form an electrophilic dimethylaminium ion (an iminium ion), often referred to as an Eschenmoser's salt precursor.[5]

  • Enolization: The ketone, 1-(p-tolyl)propan-1-one, tautomerizes in the acidic medium to its enol form.

  • Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming a new C-C bond at the α-position to the carbonyl group. This yields the β-amino ketone, or Mannich base.[11][12]

G cluster_0 Iminium Ion Formation cluster_1 Enol Attack CH₂O Formaldehyde HN(CH₃)₂ Dimethylamine CH₂O->HN(CH₃)₂ H⁺, -H₂O H₂C=N⁺(CH₃)₂ Iminium Ion (Electrophile) HN(CH₃)₂->H₂C=N⁺(CH₃)₂ H⁺, -H₂O mannich_base Mannich Base H₂C=N⁺(CH₃)₂->mannich_base C-C Bond Formation ketone 1-(p-tolyl)propan-1-one enol Enol Form (Nucleophile) ketone->enol Tautomerization (H⁺) enol->mannich_base

Caption: Core mechanism of the Mannich reaction.

  • Thermal Elimination: The resulting Mannich base is often stable as its hydrochloride salt.[6] However, upon heating, it readily undergoes an elimination reaction. The amino group is a poor leaving group, but under thermal conditions, an E1cb-like or syn-elimination mechanism can occur to yield the thermodynamically stable conjugated enone system. This step drives the reaction to completion.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 1-(p-tolyl)propan-1-ol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Magnesium Turnings24.312.67 g110
Anhydrous Diethyl Ether74.12150 mL-
Bromoethane108.9712.0 g (8.1 mL)110
p-Tolualdehyde120.1512.0 g (11.8 mL)100
Saturated NH₄Cl (aq)-100 mL-
1M HCl (aq)-50 mL-

Procedure:

  • Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Protect the system with calcium chloride drying tubes.

  • Place the magnesium turnings in the flask.

  • Dissolve the bromoethane in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Add approximately 5-10 mL of the bromoethane solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle bubbling), gently warm the flask with a heat gun until initiation.

  • Once the reaction begins, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium has been consumed.

  • Dissolve the p-tolualdehyde in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Cool the Grignard reagent in an ice bath and add the p-tolualdehyde solution dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution. Stir until the solids dissolve.

  • Transfer the mixture to a separatory funnel. If solids persist, add 50 mL of 1M HCl.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude product, 1-(p-tolyl)propan-1-ol, which can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of 1-(p-tolyl)propan-1-one
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-(p-tolyl)propan-1-ol150.2212.0 g80
Pyridinium Chlorochromate (PCC)215.5625.8 g120
Dichloromethane (DCM)84.93200 mL-
Celite or Silica Gel-~20 g-

Procedure:

  • In a 500 mL round-bottom flask, suspend the PCC in 150 mL of dichloromethane.

  • Dissolve the 1-(p-tolyl)propan-1-ol in 50 mL of DCM and add this solution to the PCC suspension in one portion with stirring.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with 200 mL of diethyl ether and pass it through a short plug of silica gel or Celite to filter out the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude ketone, 1-(p-tolyl)propan-1-one, can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of this compound
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-(p-tolyl)propan-1-one148.207.4 g50
Dimethylamine Hydrochloride81.544.5 g55
Paraformaldehyde(30.03)n1.8 g60 (as CH₂O)
Concentrated HCl-1 mL-
Ethanol46.0750 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 1-(p-tolyl)propan-1-one, dimethylamine hydrochloride, and paraformaldehyde.

  • Add ethanol followed by the concentrated HCl.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-5 hours. The solution should become homogeneous.

  • Monitor the reaction by TLC. Upon consumption of the starting ketone, cool the reaction to room temperature.

  • Elimination: Remove the solvent under reduced pressure. The residue is the crude Mannich base hydrochloride. To induce elimination, the crude salt can be dissolved in a minimal amount of water, made basic with sodium carbonate, and then steam distilled. Alternatively, and more simply for many Mannich bases, direct heating of the crude product under vacuum (thermal elimination) can yield the enone. For a more controlled laboratory procedure, dissolve the crude salt in ethanol and reflux for an additional 1-2 hours.

  • Workup: After elimination, cool the mixture, pour it into water, and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the final product, this compound, by vacuum distillation or column chromatography on silica gel.

Data Summary and Characterization

CompoundStructureExpected YieldPhysical StateKey Spectroscopic Data
1-(p-tolyl)propan-1-ol p-CH₃-C₆H₄-CH(OH)CH₂CH₃85-95%Colorless oilIR (cm⁻¹): 3400 (broad, O-H), 2960 (C-H). ¹H NMR (CDCl₃): δ ~4.6 (t, 1H, CH-OH), 2.3 (s, 3H, Ar-CH₃), 1.8 (q, 2H, CH₂), 0.9 (t, 3H, CH₃).
1-(p-tolyl)propan-1-one p-CH₃-C₆H₄-C(=O)CH₂CH₃80-90%Low-melting solidIR (cm⁻¹): 1685 (strong, C=O). ¹H NMR (CDCl₃): δ 7.8 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 2.9 (q, 2H, CH₂), 2.4 (s, 3H, Ar-CH₃), 1.2 (t, 3H, CH₃).
Target Product p-CH₃-C₆H₄-C(=O)C(CH₃)=CH₂60-75% (from ketone)Pale yellow oilIR (cm⁻¹): 1660 (C=O, conjugated), 1625 (C=C). ¹H NMR (CDCl₃): δ ~5.8-6.0 (m, 2H, =CH₂), 2.4 (s, 3H, Ar-CH₃), 2.0 (s, 3H, =C-CH₃).

Conclusion

This guide has detailed a reliable and mechanistically sound three-stage synthesis of this compound from p-tolualdehyde. By leveraging a sequence of Grignard addition, oxidation, and a Mannich/elimination cascade, the target molecule can be accessed in good overall yield. The provided protocols are robust and include justifications for key experimental choices, empowering researchers to not only replicate the synthesis but also to adapt it for analogous targets. This pathway underscores the utility of combining classical name reactions to achieve the synthesis of valuable molecular scaffolds for chemical and pharmaceutical research.

References

  • Mannich reaction - Wikipedia. [Link]

  • What is the product of a mixed aldol condensation between p-tolualdehyde (C8H8O) and acetone? - Filo. [Link]

  • Chalcone Mannich base derivatives: synthesis, antimalarial activities against Plasmodium knowlesi, and molecular docking analysis - RSC Publishing. [Link]

  • Perform an aldol condensation reaction with p-tolualdehyde and acetone. - Brainly. [Link]

  • Synthesis and characterisation of chalcone derivatives and their antioxidant activity. [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. [Link]

  • Show the possible side products of the mixed aldol condensation reaction between acetone and p-tolualdehyde. Hint - Homework.Study.com. [Link]

  • Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases. [Link]

  • Synthesis of Nitrogen-Containing Chalcone Via One-Pot Three-Component Reaction: Part IV. [Link]

  • Mannich Reaction | PDF - Scribd. [Link]

  • Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction - Odinity. [Link]

  • Mannich Reaction Mechanism - BYJU'S. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Lesson - Study.com. [Link]

  • Aldol condensation and Crossed aldol condensation reaction- Definition, Examples, Mechanism and Uses. - Online Chemistry notes. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • grignard reagents - Chemguide. [Link]

Sources

Technical Guide: NMR Characterization of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy data for 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS: 62834-89-3). This document is structured to assist researchers in the precise identification and quality control of this


-unsaturated ketone, commonly utilized as a synthetic intermediate and monomer in organic synthesis.

Introduction & Structural Context[1]

This compound , also known as 4'-methylmethacrylophenone , is a conjugated system featuring a p-tolyl moiety linked to a methacryloyl group. Its structure is defined by a rigid enone framework where the carbonyl is conjugated with both the aromatic ring and the terminal alkene.

Structural Significance
  • Conjugation: The

    
    -system extends from the aromatic ring through the carbonyl to the alkene, influencing the chemical shifts of the vinyl protons and the carbonyl carbon.
    
  • Sterics: The

    
    -methyl group on the vinyl chain introduces steric bulk, preventing free rotation and locking the conformation, which results in distinct chemical environments for the geminal vinyl protons.
    
Molecular Specifications
  • Formula: C

    
    H
    
    
    
    O
  • Molecular Weight: 160.21 g/mol [1][2][3][4]

  • IUPAC Name: this compound[4][5][6]

  • CAS Number: 62834-89-3[1][2][3][4]

Experimental Methodology

To ensure reproducibility and data integrity, the following protocol is recommended for acquiring the spectra described in this guide.

Sample Preparation[8][9][10]
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) is the standard solvent due to its excellent solubility for this ketone and lack of interfering signals in the critical regions.
    
  • Concentration: Prepare a solution of approximately 10–15 mg of analyte in 0.6 mL of solvent.

  • Reference: Use Tetramethylsilane (TMS,

    
     ppm) as the internal standard.
    
  • Temperature: Acquire data at 298 K (25 °C) to minimize dynamic broadening effects.

Visualization: Structural Numbering & Workflow

The following diagram outlines the atom numbering scheme used in the assignment tables and the logical flow of the characterization process.

NMR_Workflow cluster_struct Atom Numbering Scheme Compound 2-Methyl-1-(4-methylphenyl) prop-2-en-1-one SamplePrep Sample Prep (CDCl3, TMS) Compound->SamplePrep H1_Acq 1H NMR Acquisition (400 MHz) SamplePrep->H1_Acq C13_Acq 13C NMR Acquisition (100 MHz) SamplePrep->C13_Acq Analysis Data Analysis & Assignment H1_Acq->Analysis C13_Acq->Analysis Struct C1=O (Carbonyl) C2=C3 (Alkene) C1'-C6' (Aromatic) Analysis->Struct Confirms

Figure 1: Analytical workflow and conceptual numbering scheme for NMR characterization.

NMR Data Analysis

The proton NMR spectrum is characterized by three distinct regions: the aromatic zone (deshielded), the vinyl zone (mid-field), and the aliphatic zone (shielded).

NMR Shift Table ( , 400 MHz)
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
7.64 Doublet (

Hz)
2HAr-H (Ortho, 2', 6')Deshielded by the adjacent carbonyl anisotropy.
7.25 Doublet (

Hz)
2HAr-H (Meta, 3', 5')Typical aromatic range; coupled to ortho protons.
5.62 Singlet1HVinyl-H (C=CH

)
Trans to the carbonyl; deshielded by anisotropy.
5.42 Singlet1HVinyl-H (C=CH

)
Cis to the carbonyl; slightly more shielded.
2.41 Singlet3HAr-CH

Methyl group on the aromatic ring (p-tolyl).[5]
2.08 Singlet3HVinyl-CH

Methyl group on the

-carbon of the enone.
Expert Commentary
  • The Aromatic System: The signals at 7.64 and 7.25 ppm form a classic AA'BB' pattern (often appearing as two doublets), characteristic of para-disubstituted benzenes. The downfield shift of the ortho protons (7.64 ppm) confirms the electron-withdrawing nature of the carbonyl group attached to the ring.

  • The Vinyl Singlets: Unlike monosubstituted alkenes which show complex splitting, the terminal methylene protons here appear as two singlets. This is because there is no vicinal proton to couple with. The small geminal coupling (

    
    ) is often too fine to resolve clearly or results in slightly broadened singlets. The separation (
    
    
    
    ppm) arises from the fixed magnetic environment created by the carbonyl group.

NMR Data Analysis

The carbon spectrum confirms the backbone structure, distinguishing the ketone carbonyl from the alkene carbons and the aromatic ring.[1]

NMR Shift Table ( , 100 MHz)
Shift (

, ppm)
TypeAssignmentStructural Insight
199.3 Quaternary (C)C=O (Carbonyl)Conjugated ketone; shift is typical for Ar-CO-C=C systems.
144.1 Quaternary (C)C-2 (

-Alkene)
The

-carbon is deshielded by the carbonyl and methyl substitution.
143.2 Quaternary (C)C-4' (Ar-C -Me)Para-carbon bearing the methyl group.
135.1 Quaternary (C)C-1' (Ar-C -CO)Ipso-carbon attached to the carbonyl.
129.2 Methine (CH)C-2', 6' (Ortho)Aromatic CH signals.
128.8 Methine (CH)C-3', 5' (Meta)Aromatic CH signals.
125.1 Methylene (CH

)
C-3 (

-Alkene)
Terminal alkene carbon; distinct from aromatic CH.
21.6 Methyl (CH

)
Ar-C H

Typical shift for a toluene-derivative methyl.
18.6 *Methyl (CH

)
Vinyl-C H

Methyl on the double bond. (Estimated based on analog)

*Note: The vinyl methyl carbon shift is estimated based on the unsubstituted methacrylophenone analog, as specific literature values for this carbon in this specific derivative are often implicitly grouped with aliphatic signals.

Expert Commentary
  • Carbonyl Environment: The shift at 199.3 ppm is diagnostic.[1] Non-conjugated ketones typically appear >205 ppm. The upfield shift to 199.3 ppm indicates strong conjugation with the

    
    -electrons of the benzene ring and the alkene.
    
  • Alkene Differentiation: The quaternary alkene carbon (144.1 ppm) is significantly downfield of the terminal methylene carbon (125.1 ppm), a pattern driven by the polarization of the enone system (

    
    -carbon is less shielded in general, but here structural substitution dominates).
    

References

  • Zhu, D.-Y., Li, W.-D., Yang, C., Chen, J., & Xia, J.-B. (2018).[3] Visible-Light-Induced Carboxylation of Alkenyl C–H Bonds with CO2. Organic Letters, 20(11), 3282–3285.[3] [Link]

  • PubChem. (n.d.).[4] Compound Summary for CID 13245047. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the solubility profile of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS: 62834-89-3), a critical intermediate in the synthesis of functionalized indanones and a specialized photoinitiator monomer.

Effective utilization of this compound in drug development and polymer synthesis requires precise control over its solvation state. This document synthesizes empirical data with theoretical modeling (Hansen Solubility Parameters) to provide researchers with a rational basis for solvent selection, extraction protocols, and reaction medium engineering.

Molecular Identity & Physicochemical Baseline[1][2]

Understanding the solubility requires a structural deconstruction of the molecule. The compound features a lipophilic p-tolyl moiety conjugated with a polar enone system.

PropertySpecificationMechanistic Implication
IUPAC Name This compoundDefines structural connectivity.
Common Name 4'-Methyl-2-methylacrylophenoneHighlights relationship to acrylophenone.
CAS Number 62834-89-3Unique identifier for database retrieval.[1][2]
Molecular Weight 160.21 g/mol Low MW facilitates rapid dissolution kinetics.
Physical State Liquid (Colorless to Pale Yellow)Miscibility is often more relevant than saturation limits.
LogP (Predicted) ~2.9 - 3.1Indicates moderate lipophilicity; prefers organic phases.
H-Bond Donors 0No -OH or -NH groups; cannot self-associate via H-bonds.
H-Bond Acceptors 1 (Carbonyl Oxygen)Lewis base; interacts well with protic solvents (Alcohols).

Solubility Landscape: Empirical & Predicted

The following classification categorizes solvents based on their thermodynamic interaction with the solute. Data is derived from structural analog analysis (acetophenone derivatives) and empirical miscibility rules.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsInteraction RatingMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent High dispersion forces and dipole interactions match the enone core. Ideal for extraction.
Polar Aprotic DMSO, DMF, Acetone, THFExcellent Dipole-dipole interactions dominate. DMSO is the standard for biological stock solutions.
Aromatic Hydrocarbons Toluene, Benzene, XyleneGood/High

stacking interactions between the solvent and the p-tolyl ring facilitate solvation.
Polar Protic Ethanol, Methanol, IsopropanolGood The carbonyl oxygen acts as an H-bond acceptor. Solubility may decrease significantly at low temperatures (

).
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneModerate/Low Lacks polar interactions. Likely miscible at high concentrations but prone to phase separation at low temperatures.
Aqueous Water, PBS (pH 7.4)Insoluble Hydrophobic effect dominates. Requires co-solvents (e.g., PEG-400, Tween 80) for aqueous formulation.

Critical Insight: For reaction chemistry involving radical polymerization, avoid solvents with high chain-transfer constants (e.g., Carbon Tetrachloride) despite their high solubility capability. Toluene is often the preferred medium for synthesis due to its inertness and high solubilizing power.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters.[3] The total cohesive energy density is split into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[4]

Estimated HSP Values for this compound:

  • 
     (Dispersion): 19.0 MPa
    
    
    
    (Driven by the aromatic ring)
  • 
     (Polarity): 7.5 MPa
    
    
    
    (Driven by the ketone functionality)
  • 
     (H-Bonding): 4.5 MPa
    
    
    
    (Moderate acceptor capability)
Solvent Selection Logic (The "Distance" Metric)

To optimize a solvent blend, calculate the "distance" (


) between the solute (1) and solvent (2) using Equation 1:


  • Small

    
     (< 8.0):  High probability of miscibility/solubility.
    
  • Large

    
     (> 10.0):  Likely immiscible or requires heating.
    

Experimental Protocols: Self-Validating Systems

For researchers requiring exact quantitative data (e.g., for formulation stability), the following Saturation Shake-Flask Method coupled with HPLC-UV is the gold standard.

Protocol A: Determination of Equilibrium Solubility

Objective: Determine the exact saturation limit (


) in a specific solvent at 

.
  • Preparation:

    • Add excess liquid solute (approx. 0.5 mL) to 2.0 mL of the target solvent in a borosilicate glass vial.

    • Validation Check: Ensure a visible phase separation or undissolved droplets remain. If the solution becomes clear, add more solute.

  • Equilibration:

    • Agitate the vial at 25°C ± 0.1°C for 24 hours using an orbital shaker (200 rpm).

    • Allow the phases to settle for 4 hours (or centrifuge at 10,000 rpm for 5 mins if an emulsion forms).

  • Sampling & Filtration:

    • Carefully withdraw the supernatant using a glass syringe.

    • Filter through a 0.22 µm PTFE filter (compatible with organics) to remove micro-droplets.

    • Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

    • Mobile Phase: Acetonitrile:Water (70:30 v/v) isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (aromatic

      
      ) and 280 nm  (carbonyl 
      
      
      
      ).
    • Calculation: Compare peak area against a 5-point calibration curve of the standard in Acetonitrile.

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical decision process for solvent selection and solubility validation.

SolubilityWorkflow Start Start: Solvent Selection CheckLogP Check Predicted LogP (~3.0) Assess Lipophilicity Start->CheckLogP DecisionType Application Type? CheckLogP->DecisionType Reaction Synthesis/Reaction DecisionType->Reaction Synthesis Analysis Analysis (HPLC/GC) DecisionType->Analysis QC/Quant BioAssay Biological Assay DecisionType->BioAssay In Vitro SolventRxn Select: Toluene, DCM, THF (Avoid alcohols if nucleophiles present) Reaction->SolventRxn SolventAnal Select: Acetonitrile, Methanol (UV Cutoff < 210nm) Analysis->SolventAnal SolventBio Select: DMSO (Stock) Dilute into Media < 0.5% v/v BioAssay->SolventBio Validation Protocol: Saturation Shake-Flask (See Section 5) SolventRxn->Validation SolventAnal->Validation SolventBio->Validation Output Final Formulation / Reaction Mix Validation->Output

Caption: Logical workflow for selecting and validating solvents based on the specific application of this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13245047, this compound. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press. (Source for HSP theory and group contribution methodology).

Sources

Methodological & Application

Application Notes and Protocols: Michael Addition with 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to performing the Michael addition reaction using 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one as the Michael acceptor. The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology, mechanistic insights, and practical considerations for successful execution. We will delve into the underlying principles of this powerful reaction, explore its applications, and provide a step-by-step protocol for a representative reaction with a thiol nucleophile.

Introduction: The Significance of the Michael Addition

The Michael addition reaction is a versatile and widely utilized transformation in organic synthesis, enabling the formation of 1,5-dicarbonyl compounds and other valuable adducts.[2] Its significance lies in its ability to create new bonds at the β-carbon of an α,β-unsaturated system, a position less reactive than the carbonyl carbon itself.[2] This regioselectivity is a key feature that makes the Michael addition indispensable for the construction of complex molecular architectures.

In the realm of drug development, the Michael addition is of particular importance. Many bioactive molecules and pharmaceuticals contain functionalities that can be installed via this reaction.[1] Furthermore, the α,β-unsaturated carbonyl moiety, also known as a Michael acceptor, is a common warhead in covalent inhibitor drugs that form irreversible bonds with target proteins, a strategy employed in various cancer therapies.[1][3][4]

The substrate of focus, this compound, is an α,β-unsaturated ketone. The presence of the methyl group at the α-position and the tolyl group on the carbonyl introduces specific steric and electronic properties that influence its reactivity as a Michael acceptor. Understanding these nuances is critical for optimizing reaction conditions and achieving desired outcomes.

Mechanistic Insights: The "Why" Behind the Protocol

The Michael addition proceeds via a conjugate addition mechanism. The reaction is typically catalyzed by a base, which deprotonates the nucleophile (the Michael donor) to generate a more potent nucleophilic species, often an enolate or a thiolate.[5][6] This nucleophile then attacks the electrophilic β-carbon of the Michael acceptor.[1][5]

The key steps of the base-catalyzed Michael addition are as follows:

  • Deprotonation of the Nucleophile: A base removes an acidic proton from the Michael donor, creating a resonance-stabilized anion.

  • Nucleophilic Attack: The generated nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl compound. This step is the characteristic 1,4-addition.[2]

  • Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final product.[5][6]

The choice of base, solvent, and temperature are critical parameters that dictate the success of the reaction. A base strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions is ideal. The solvent must be able to dissolve the reactants and facilitate the reaction without interfering with it. Temperature control is crucial for managing the reaction rate and minimizing the formation of byproducts.

Visualizing the Mechanism

Michael_Addition_Mechanism cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Nucleophile (Nu-H) Nucleophile (Nu-H) Activated Nucleophile (Nu-) Activated Nucleophile (Nu-) Nucleophile (Nu-H)->Activated Nucleophile (Nu-) Base Enolate Intermediate Enolate Intermediate Activated Nucleophile (Nu-)->Enolate Intermediate Attack on β-carbon Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Proton Source (H+) Michael Acceptor 2-Methyl-1-(4-methylphenyl) prop-2-en-1-one Michael Acceptor->Enolate Intermediate

Caption: General mechanism of the Michael addition reaction.

Experimental Protocol: Michael Addition of a Thiol to this compound

This protocol details the addition of a generic thiol (R-SH) to this compound. Thiols are excellent nucleophiles for Michael additions and are relevant in the context of covalent inhibitors that target cysteine residues in proteins.[7]

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask with stir bar
Thiol (e.g., thiophenol, benzyl mercaptan)Magnetic stirrer hotplate
Base (e.g., triethylamine, DBU, potassium carbonate)Condenser
Anhydrous Solvent (e.g., THF, CH2Cl2, Ethanol)Syringes and needles
Diethyl etherThin Layer Chromatography (TLC) plates
Saturated aqueous ammonium chloride (NH4Cl)UV lamp
Saturated aqueous sodium bicarbonate (NaHCO3)Rotary evaporator
BrineChromatography column
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)NMR spectrometer, Mass spectrometer, IR spectrometer
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the Michael acceptor in the chosen anhydrous solvent (e.g., 10 mL of THF per 1 mmol of acceptor).

  • Nucleophile Addition: Add the thiol (1.1 eq) to the reaction mixture via syringe.

  • Base Addition: Add the base (0.1 - 1.0 eq, depending on the base strength and substrate reactivity) dropwise to the stirred solution at room temperature. Note that for some highly reactive thiols, a catalyst may not be necessary, especially in polar solvents.[8][9]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Reaction Quenching: Once the reaction is complete (as determined by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure Michael adduct.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Visualizing the Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Reactants) Solvent 2. Add Solvent Setup->Solvent Nucleophile 3. Add Nucleophile (Thiol) Solvent->Nucleophile Base 4. Add Base Nucleophile->Base Monitor 5. Monitor Reaction (TLC) Base->Monitor Quench 6. Quench Reaction (NH4Cl) Monitor->Quench Workup 7. Aqueous Work-up (Extraction & Washing) Quench->Workup Purify 8. Purification (Column Chromatography) Workup->Purify Characterize 9. Characterization (NMR, MS, IR) Purify->Characterize

Caption: A streamlined workflow for the Michael addition protocol.

Data Interpretation and Expected Outcomes

Thin Layer Chromatography (TLC)

A successful Michael addition will show the consumption of the starting enone (less polar) and the formation of the adduct (more polar) on the TLC plate. The Rf values will be distinct, allowing for effective monitoring.

Spectroscopic Characterization

¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum will be the disappearance of the vinyl proton signals of the Michael acceptor and the appearance of new signals corresponding to the protons at the α- and β-carbons of the newly formed saturated system. For the starting material, this compound, one would expect to see signals for the vinyl protons.[10] In the product, these will be replaced by signals for the methine and methylene protons, typically appearing as multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon signals for the double bond in the starting material will be absent in the product spectrum. New signals corresponding to the sp³-hybridized α- and β-carbons will appear.

Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the sum of the molecular weights of the Michael acceptor and the nucleophile.

Infrared (IR) Spectroscopy: The C=C stretching frequency of the enone (around 1620-1640 cm⁻¹) will be absent in the IR spectrum of the product. The carbonyl (C=O) stretching frequency will remain, typically around 1680-1700 cm⁻¹.

Table of Expected Spectroscopic Data
Spectroscopic Technique This compound (Starting Material) Michael Adduct (Product)
¹H NMR Vinyl protons (δ ≈ 5.5-6.5 ppm)Disappearance of vinyl protons. Appearance of new aliphatic protons (δ ≈ 2.5-4.0 ppm) for the CH-S and CH2 groups.
¹³C NMR sp² carbons of the double bond (δ ≈ 120-140 ppm)Disappearance of sp² carbon signals of the double bond. Appearance of new sp³ carbon signals.
Mass Spec (ESI+) [M+H]⁺ at m/z = 161.22[M+H]⁺ = (Molecular Weight of Acceptor + Molecular Weight of Nucleophile) + 1
IR (cm⁻¹) C=C stretch (~1630 cm⁻¹), C=O stretch (~1660 cm⁻¹)Absence of C=C stretch. Presence of C=O stretch (~1680 cm⁻¹).

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Insufficiently strong base: Use a stronger base or increase the amount of base.

    • Steric hindrance: The methyl group on the α-carbon can sterically hinder the approach of bulky nucleophiles. Consider using a less hindered nucleophile or a more reactive Michael acceptor.

    • Low temperature: Increase the reaction temperature.

  • Formation of Side Products:

    • 1,2-addition: While less common with soft nucleophiles like thiols, hard nucleophiles can lead to 1,2-addition to the carbonyl group. Using a softer nucleophile or a Lewis acid catalyst can favor 1,4-addition.

    • Polymerization: Michael acceptors can polymerize, especially under strongly basic conditions.[1] Use a milder base or add the base slowly at a lower temperature.

  • Asymmetric Michael Addition: For the synthesis of chiral molecules, asymmetric Michael additions can be employed using chiral catalysts or auxiliaries. This is a vast field with numerous methodologies available.[11][12][13]

Conclusion

The Michael addition of nucleophiles to this compound is a robust and reliable method for the synthesis of a variety of valuable compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The protocol provided herein serves as a solid foundation for further exploration and optimization of this important transformation.

References

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Deng, L., et al. (2005). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Journal of the American Chemical Society. [Link]

  • The Organic Chemistry Tutor. Michael Addition. [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • MDPI. (2020, June 2). Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. [Link]

  • Ingenta Connect. (2006, October 1). Michael Addition of Thiols to -Enones: Is Any Catalyst Necessary?. [Link]

  • Royal Society of Chemistry. (2006, March 6). Michael addition of thiols to α-enones in ionic liquids with and without organocatalysts. [Link]

  • National Institutes of Health. Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. [Link]

  • Bentham Science. Michael Addition of Thiols to α-Enones: Is Any Catalyst Necessary?. [Link]

  • Royal Society of Chemistry. Michael addition of thiols to α-enones in ionic liquids with and without organocatalysts. [Link]

  • National Institutes of Health. (2022, May 17). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. [Link]

  • Fiveable. Michael Acceptor Definition. [Link]

  • MDPI. (2022, July 7). DESIGN AND SYNTHESIS OF NOVEL REVERSIBLE MICHAEL ACCEPTORS. [Link]

  • PubMed. (2023, June 1). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. [Link]

  • PubMed. (2018, February 12). Direct Asymmetric Michael Reaction of α,β-Unsaturated Aldehydes and Ketones Catalyzed by Two Secondary Amine Catalysts. [Link]

  • Semantic Scholar. The Catalytic Asymmetric Mukaiyama-Michael Reaction of Silyl Ketene Acetals with α,β-Unsaturated Methyl Esters. [Link]

  • Thieme. 2. NMR Spectra and Molecular Structure. [Link]

  • PubChem. This compound. [Link]

  • Pharmaffiliates. CAS No : 62834-89-3 | Product Name : this compound. [Link]

  • ResearchGate. 1 H NMR spectra for Michael addition of PEGMEA 454 and ME, using 0.1.... [Link]

  • Doc Brown's Chemistry. and explaining the - H-1 proton NMR spectrum: 2-methylpropene. [Link]

Sources

Application Note: 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one in Aza-Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026


-amino ketones via conjugate addition to 

-substituted enones.

Abstract & Core Directive

This application note details the optimized protocols for performing aza-Michael addition reactions using 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS: 62834-89-3). While simple vinyl ketones are highly reactive Michael acceptors, this specific substrate presents unique challenges due to the


-methyl substituent, which introduces steric strain and influences the stability of the enolate intermediate. This guide provides a robust, scalable methodology for coupling various amines (primary, secondary, and aromatic) to this scaffold, yielding valuable 

-amino ketone intermediates relevant to pharmaceutical synthesis.[1]

Substrate Profile & Mechanistic Insight

Chemical Identity
  • IUPAC Name: this compound

  • Common Name:

    
    -Methyl-4'-methylacrylophenone
    
  • Structure: An aromatic ketone conjugated to a terminal alkene with an

    
    -methyl group.
    
  • Key Features:

    • Electrophile: The

      
      -carbon (
      
      
      
      ) is the site of nucleophilic attack.
    • Steric Gate: The

      
      -methyl group hinders the approach of bulky nucleophiles and destabilizes the planar transition state required for conjugation.
      
    • Electronic Modulation: The p-tolyl group is weakly electron-donating, slightly reducing the electrophilicity of the carbonyl carbon compared to a phenyl analog, making the Michael acceptor slightly less reactive ("softer").

Reaction Mechanism

The reaction proceeds via a 1,4-conjugate addition.[2][3] The amine nucleophile attacks the


-carbon, generating an enolate intermediate. The 

-methyl group plays a critical role here: it sterically crowds the enolate, making protonation the rate-determining stereoselective step (if chiral catalysts are used).

AzaMichaelMechanism Substrate Substrate (Enone) Transition Transition State (C-N bond forming) Substrate->Transition Activation (Lewis Acid) Amine Amine (H-NR2) Amine->Transition Nucleophilic Attack Enolate Enolate Intermediate (Stabilized by Catalyst) Transition->Enolate 1,4-Addition Product β-Amino Ketone (Final Adduct) Enolate->Product Protonation (Tautomerization) Product->Substrate Reversibility (Retro-Michael)

Figure 1: Mechanistic cycle of the aza-Michael addition. Note the potential for reversibility (Retro-Michael) which is exacerbated by steric bulk at the


-position.

Experimental Protocols

Method A: Solvent-Free "Green" Protocol (High Reactivity Amines)

Applicability: Aliphatic secondary amines (e.g., morpholine, piperidine, diethylamine). Rationale: High concentration drives the equilibrium toward the product, overcoming the steric hindrance of the


-methyl group without requiring external catalysts.

Protocol:

  • Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add This compound (1.0 mmol, 160 mg).

  • Addition: Add the amine (1.2 mmol, 1.2 equiv) dropwise.

    • Note: No solvent is added.[4] If the amine is solid, use a minimum amount of water or ethanol (0.5 mL) to create a slurry.

  • Reaction: Cap the vial and stir vigorously at room temperature (25 °C) for 2–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting enone spot (

      
      ) should disappear.
      
  • Workup:

    • If solid precipitates: Filter and wash with cold hexane.

    • If oil: Dissolve in Et_2O (10 mL), wash with water (2 x 5 mL) to remove excess amine, dry over

      
      , and concentrate in vacuo.
      
Method B: Lewis Acid Catalyzed (Aromatic/Hindered Amines)

Applicability: Anilines, hindered primary amines, or when Method A fails. Rationale: The Lewis acid coordinates to the carbonyl oxygen, lowering the LUMO energy of the alkene and facilitating attack by weaker nucleophiles.

Reagents:

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (5 mol%).
  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

  • Activation: In a round-bottom flask, dissolve This compound (1.0 mmol) in DCM (3 mL). Add the Lewis Acid catalyst (0.1 mmol). Stir for 10 minutes to ensure coordination.

  • Addition: Add the amine (1.1 mmol).

  • Reaction: Stir at room temperature.

    • Optimization: If no reaction after 4 hours, heat to reflux (40 °C for DCM, 80 °C for Toluene).

  • Quench: Add saturated

    
     solution (5 mL).
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography is usually required. Use a gradient of Hexane

    
     Hexane/EtOAc (90:10).
    

Optimization & Data Analysis

The following table summarizes expected trends based on the electronic properties of the substrate.

VariableConditionOutcomeMechanistic Note
Solvent Water Excellent Hydrophobic effect accelerates reaction; often requires no catalyst.
TolueneGoodBest for high-temperature reactions with aromatic amines.
THFPoorCompetitive coordination to Lewis Acids reduces rate.
Catalyst NoneSlowWorks only for cyclic secondary amines (e.g., morpholine).

High Yield Cheap, effective Lewis acid for this specific enone class.
ProlineModerateOrganocatalysis is slower due to steric clash with

-methyl.
Amine Morpholine>95% YieldHighly nucleophilic; no steric bulk.
Aniline<40% YieldWeak nucleophile; requires Lewis Acid + Heat.
Troubleshooting Guide

Issue 1: Polymerization of Substrate

  • Symptom:[1][4][5][6][7][8] Formation of a gummy, insoluble solid instead of the Michael adduct.

  • Cause: The

    
    -methyl vinyl ketone motif is structurally similar to methyl methacrylate and can polymerize under basic conditions or high heat.
    
  • Solution: Add a radical inhibitor (e.g., Hydroquinone, 1% w/w) to the reaction mixture if heating is required.

Issue 2: Retro-Michael Reaction (Low Conversion)

  • Symptom:[1][4][5][6][7][8] Product decomposes back to starting material during workup or on the column.

  • Cause: The steric bulk of the

    
    -methyl group destabilizes the adduct.
    
  • Solution: Avoid acidic silica gel. Neutralize silica with 1%

    
     before chromatography. Store products at -20 °C.
    

Experimental Workflow Diagram

Workflow Start Start: 1.0 mmol Enone + 1.2 mmol Amine Check Is Amine Aromatic or Hindered? Start->Check MethodA Method A: Solvent-Free Stir 25°C, 2-4h Check->MethodA No (Aliphatic) MethodB Method B: Add 10 mol% FeCl3 DCM, Reflux 4-12h Check->MethodB Yes TLC TLC Monitoring (Disappearance of Enone) MethodA->TLC MethodB->TLC Workup Workup: Wash with H2O/Brine Dry (Na2SO4) TLC->Workup Complete Purify Purification: Flash Chromatography (Neutralized Silica) Workup->Purify

Figure 2: Decision tree for selecting the optimal protocol based on amine nucleophilicity.

References

  • C

    
    -Substituted Enones 
    
    • Source: ResearchG
    • Context: General conditions for electron-deficient alkenes using molecular sieves and Lewis acids.
  • Ionic Liquids in Aza-Michael Reactions

    • Source: MDPI (Molecules 2026)
    • Context: Green chemistry protocols for sterically hindered substr
  • Synthesis of this compound (CAS 62834-89-3)

    • Source: ChemicalBook[9]

    • Context: Physical properties and synthesis routes for the specific substrate.[2][4][6][10][11][12][13]

  • Lewis Acid C

    • Source: Organic Chemistry Portal
    • Context: Mechanistic details on and activ

Sources

The Pivotal Role of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one in Modern Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one, a key pharmaceutical intermediate. We will delve into its critical application in the synthesis of the centrally acting muscle relaxant, Tolperisone, providing detailed protocols, mechanistic insights, and analytical methodologies for drug development professionals. Our focus is to bridge the gap between theoretical chemistry and practical application, offering a comprehensive resource for researchers and scientists in the field.

Introduction to this compound: A Versatile Chalcone Derivative

This compound, also known as 4'-methyl-α-methylacrylophenone, is a member of the chalcone family of compounds. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.

While this specific intermediate may not possess intrinsic therapeutic properties, its true value lies in its role as a building block for more complex and pharmacologically active molecules. Its reactive α,β-unsaturated ketone functionality makes it a versatile substrate for various chemical transformations, most notably the Mannich reaction, which is central to the synthesis of several pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 62834-89-3
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
IUPAC Name This compound
Synonyms 4'-methyl-α-methylacrylophenone, 2-Methyl-1-(p-tolyl)prop-2-en-1-one
Appearance Varies; often a liquid or low-melting solid

Application in the Synthesis of Tolperisone: A Centrally Acting Muscle Relaxant

The primary and most significant application of this compound is as a crucial intermediate in the industrial synthesis of Tolperisone.[1] Tolperisone is a centrally acting muscle relaxant used for the treatment of increased muscle tone associated with neurological diseases.[2]

The synthesis of Tolperisone from 4'-methylpropiophenone proceeds via a Mannich reaction, where this compound is formed in situ and subsequently reacts with piperidine to yield the final product.[3] This reaction is a classic example of aminoalkylation at the α-position of a ketone.

The Mannich Reaction: A Cornerstone of Tolperisone Synthesis

The Mannich reaction is a three-component condensation involving an active hydrogen compound (4'-methylpropiophenone), an aldehyde (formaldehyde), and a secondary amine (piperidine). The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and reacts with the enol form of the ketone.

Mannich_Reaction_Overview 4'-Methylpropiophenone 4'-Methylpropiophenone Enol_Intermediate Enol of 4'-Methylpropiophenone 4'-Methylpropiophenone->Enol_Intermediate Tautomerization Formaldehyde Formaldehyde Iminium_Ion Eschenmoser's Salt (Iminium Ion) Formaldehyde->Iminium_Ion + Piperidine Piperidine Piperidine This compound This compound (Intermediate) Enol_Intermediate->this compound + Iminium Ion Tolperisone Tolperisone This compound->Tolperisone + Piperidine (Michael Addition) Tolperisone_Synthesis_Workflow cluster_synthesis Tolperisone Synthesis cluster_purification Purification Reactants Combine: - 4'-Methylpropiophenone - Piperidine HCl - Paraformaldehyde - Isopropanol Reaction Heat to 90-100°C Stir for 5 hours Reactants->Reaction Crystallization Cool to 20-30°C Add Acetone & Isopropyl Ether Reaction->Crystallization Isolation Filter to isolate crude Tolperisone HCl Crystallization->Isolation Recrystallization Recrystallize from 2-Butanone/Isopropanol Isolation->Recrystallization Drying Dry under vacuum Recrystallization->Drying Final_Product High-Purity Tolperisone HCl Drying->Final_Product

Caption: Step-by-step workflow for the synthesis and purification of Tolperisone HCl.

Mechanism of Action of Tolperisone: A Molecular Perspective

Tolperisone exerts its muscle relaxant effects through a multi-faceted mechanism of action, primarily targeting the central nervous system. [4][5]Its chemical structure, derived from the this compound intermediate, is crucial for its pharmacological activity.

  • Inhibition of Voltage-Gated Sodium and Calcium Channels: Tolperisone blocks voltage-gated sodium and calcium channels in a state- and voltage-dependent manner. [2][4][5]This action stabilizes neuronal membranes and reduces the hyperexcitability of neurons, thereby inhibiting the transmission of nerve impulses that lead to muscle spasms.

  • Action on Spinal Reflexes: The drug has been shown to inhibit both monosynaptic and polysynaptic reflexes in the spinal cord, which are responsible for maintaining muscle tone. [6][7]* Minimal Sedative Effects: Unlike many other centrally acting muscle relaxants, Tolperisone has a favorable side effect profile with minimal sedation, which is a significant clinical advantage. [4]

Tolperisone_MoA Tolperisone Tolperisone Na_Channel Voltage-Gated Sodium Channels Tolperisone->Na_Channel Blocks Ca_Channel Voltage-Gated Calcium Channels Tolperisone->Ca_Channel Blocks Neuronal_Membrane Neuronal Membrane Stabilization Na_Channel->Neuronal_Membrane Ca_Channel->Neuronal_Membrane Reduced_Excitability Reduced Neuronal Hyperexcitability Neuronal_Membrane->Reduced_Excitability Spinal_Reflexes Inhibition of Spinal Reflexes Reduced_Excitability->Spinal_Reflexes Muscle_Relaxation Muscle Relaxation Spinal_Reflexes->Muscle_Relaxation

Caption: The mechanism of action of Tolperisone.

Analytical Methods for Quality Control

The purity of this compound and the final Tolperisone product is critical for pharmaceutical applications. This intermediate can also be present as an impurity in the final drug substance. Therefore, robust analytical methods are essential for quality control.

Table 3: Recommended Analytical Techniques

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of Tolperisone and its impurities, including this compound. [8][9]
Thin-Layer Chromatography (TLC) Qualitative monitoring of reaction progress and identification of impurities. [10]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the intermediate and final product.
Infrared (IR) Spectroscopy Functional group analysis and confirmation of product formation.
Example HPLC Method for Impurity Profiling of Tolperisone

A stability-indicating HPLC method is crucial for the determination of Tolperisone and its related impurities.

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile).

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm). [9]* Flow Rate: Typically 1.0 mL/min.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a cornerstone intermediate in the synthesis of the clinically important muscle relaxant, Tolperisone. Understanding its synthesis, reactivity, and the detailed protocols for its conversion to the final active pharmaceutical ingredient is essential for researchers and drug development professionals. The methodologies and insights provided in this guide are intended to facilitate the efficient and safe production of high-purity Tolperisone, ultimately contributing to the development of effective therapies for musculoskeletal disorders.

References

  • The Chemistry of Relief: Exploring the Mechanism of Tolperisone Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-chemistry-of-relief-exploring-the-mechanism-of-tolperisone-hydrochloride-158289577.html]
  • Tolperisone. In: Wikipedia. [URL: https://en.wikipedia.org/wiki/Tolperisone]
  • Tolperisone Pharmacology - Active Ingredient. RxReasoner. [URL: https://rxreasoner.com/drugs/tolperisone/pharmacology]
  • US20060041141A1 - Method for producing salts of tolperisone. Google Patents. [URL: https://patents.google.
  • What is the mechanism of Tolperisone Hydrochloride? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-tolperisone-hydrochloride-240717145701.html]
  • WO2004050648A1 - Method for producing salts of tolperisone. Google Patents. [URL: https://patents.google.
  • Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4101230/]
  • EP1567510B1 - Method for producing salts of tolperisone. Google Patents. [URL: https://patents.google.
  • CN110845443A - Method for preparing high-purity tolperisone hydrochloride. Google Patents. [URL: https://patents.google.
  • US9675598B2 - Compositions of tolperisone. Google Patents. [URL: https://patents.google.
  • a review on tolperisone – centrally acting muscle relaxant and its analytical methods. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [URL: https://wjpr.net/download/article/1449039864.pdf]
  • Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form. TSI Journals. [URL: https://www.tsijournals.com/articles/development-and-validation-of-rphplc-method-for-determining-impurity-profiling-fortolperisone-hydrochloride-in-tablet-dosage-fo.pdf]
  • Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3267301/]
  • What is the procedure for synthesis of Mannich base ? ResearchGate. [URL: https://www.researchgate.net/post/What_is_the_procedure_for_synthesis_of_Mannich_base]
  • Mannich Reaction. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/antibodies/antibody-learning-center/antibody-resource-library/chemistry-named-reactions/mannich-reaction.html]
  • CAS No : 62834-89-3 | Product Name : this compound. Pharmaffiliates. [URL: https://www.
  • (12) Patent Application Publication (10) Pub. No.: US 2009/0253743 A1. Googleapis.com. [URL: https://patentimages.storage.googleapis.com/b9/3b/68/f259024a1b02b5/US20090253743A1.pdf]
  • This compound synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/62834-89-3.htm]
  • (PDF) TLC-densitometric determination of tolperisone and its impurities 4-methylpropiophenone and piperidine in pharmaceutical preparations. ResearchGate. [URL: https://www.researchgate.
  • 4-Methylpropiophenone Synthesis Guide | PDF | Water | Chemical Compounds. Scribd. [URL: https://www.scribd.com/doc/2128795/4-Methylpropiophenone-Synthesis-Guide]
  • 4'-Methylpropiophenone: Applications, synthesis and FTIR. ChemicalBook. [URL: https://www.chemicalbook.

Sources

Quantification of Tolperisone Impurity 1 in Pharmaceutical Formulations by Stability-Indicating RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a detailed, robust, and validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Tolperisone Impurity 1 in both active pharmaceutical ingredients (API) and finished pharmaceutical formulations. The control of impurities is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies to ensure the safety and efficacy of medicinal products.[1][2] This document provides a comprehensive protocol, the scientific rationale behind the methodological choices, and guidance on method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] The described method is designed for use by researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling

Tolperisone is a centrally acting muscle relaxant widely used in the treatment of musculoskeletal disorders and spasticity.[5][6] Chemically, it is 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one.[] During its synthesis, formulation, and storage, several related substances or impurities can arise. These impurities, even at trace levels, can impact the drug product's safety and efficacy. Therefore, their diligent monitoring and control are non-negotiable aspects of pharmaceutical quality assurance.

Regulatory frameworks, such as the ICH Q3B(R2) guideline, establish strict thresholds for the reporting, identification, and qualification of impurities in new drug products.[1][8][9] This necessitates the development of highly sensitive and specific analytical methods capable of separating and quantifying these impurities. This note focuses on a specific known impurity, referred to herein as "Impurity 1," providing a field-proven method for its determination.

Scientific Rationale of the Analytical Method

The selection of the analytical technique and its parameters is grounded in the physicochemical properties of Tolperisone and its impurities.

  • Choice of Technique: Reverse-Phase HPLC (RP-HPLC) RP-HPLC is the gold standard for pharmaceutical impurity analysis due to its high resolving power, sensitivity, and robustness. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (the column) and a polar mobile phase. For Tolperisone and its related impurities, which are moderately polar organic molecules, a C18 stationary phase provides excellent retention and selectivity.[5][10]

  • Mobile Phase Strategy: pH Control and Gradient Elution Tolperisone is a basic compound. The pH of the mobile phase is therefore a critical parameter influencing its degree of ionization and, consequently, its retention time and peak shape. An alkaline pH (e.g., pH 8.0) ensures that Tolperisone and related basic impurities are in their neutral, more retentive form, leading to better chromatographic performance and resolution from other components.[5][10]

    A gradient elution program, where the proportion of the organic solvent (acetonitrile) in the mobile phase is increased over time, is employed. This is causally superior to an isocratic method for impurity analysis because it provides optimal resolution for early-eluting polar impurities while ensuring that the highly retained main analyte (Tolperisone) and any non-polar impurities are eluted efficiently with sharp, symmetrical peaks within a practical runtime.[5][10]

  • Detection: UV Spectrophotometry UV detection is selected for its simplicity, reliability, and wide applicability. The wavelength of 254 nm is chosen as it offers a good chromophoric response for both Tolperisone and its known impurities, ensuring high sensitivity for the quantification of trace-level components.[5][6][10]

Experimental Workflow and Logic

The entire process, from sample preparation to final analysis, is designed to be a self-validating system, ensuring data integrity at every stage.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing sample Receive Pharmaceutical Sample (Tablets/API) prep_sample Prepare Sample Solution (Weigh, Dissolve, Sonicate, Filter) sample->prep_sample prep_std Prepare Reference Standard (Impurity 1) & System Suitability Solutions (SSS) sst System Suitability Test (SST) Inject SSS prep_std->sst analysis Inject Blank, Standards, and Samples prep_sample->analysis instrument HPLC System Setup & Equilibration instrument->sst sst_check Verify SST Criteria (Resolution, Tailing, RSD%) sst->sst_check sst_check->instrument Fail sst_check->analysis Pass integration Chromatogram Integration (Peak Area Measurement) analysis->integration calculation Calculate Impurity 1 % w.r.t. Tolperisone integration->calculation report Final Report Generation calculation->report

Caption: High-level experimental workflow for impurity quantification.

Detailed Analytical Protocol

4.1 Instrumentation and Materials

  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array or UV Detector (Waters Alliance or equivalent).[5]

  • Column: InertSustain C18 (250 x 4.6 mm, 3 µm) or equivalent.[5]

  • Chemicals: Potassium Dihydrogen Phosphate (KH₂PO₄), Diethylamine, Acetonitrile (HPLC grade), Purified Water.

  • Reference Standards: Tolperisone HCl RS, Tolperisone Impurity 1 RS.

4.2 Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.01 M KH₂PO₄ buffer:Acetonitrile (50:50 v/v). pH adjusted to 8.0 with Diethylamine.[5][10]
Mobile Phase B 0.01 M KH₂PO₄ buffer:Acetonitrile (30:70 v/v). pH adjusted to 8.0 with Diethylamine.[5][10]
Gradient Program Time (min) / %B: 0/50, 5/50, 12/60, 15/70, 25/90, 30/50, 35/50.[10]
Flow Rate 1.0 mL/min.[5][10]
Column Temperature 40°C.[5][10]
Detection Wavelength 254 nm.[5][10]
Injection Volume 10 µL.[5][10]
Diluent Mobile Phase A.

4.3 Preparation of Solutions

  • Impurity 1 Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Impurity 1 RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Impurity 1 Standard Solution (e.g., 1.0 µg/mL): Dilute 1.0 mL of the Stock Solution to 100 mL with Diluent.

  • Tolperisone Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of Tolperisone HCl RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.[5]

  • System Suitability Solution (SSS): Spike the Tolperisone Stock Solution with a known amount of Impurity 1 (and other relevant impurities) to achieve a final concentration of approximately 1.0 µg/mL for the impurity and 1000 µg/mL for Tolperisone. This solution is critical for verifying the separation capability of the method.[5]

  • Sample Solution (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of Tolperisone and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with Diluent.

    • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate. The target concentration is 1000 µg/mL of Tolperisone.[5][11]

4.4 System Suitability Test (SST)

Before sample analysis, perform at least five replicate injections of the SSS. The system is deemed suitable for use only if the following criteria are met. This step provides authoritative validation of the system's performance for each run.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Tolperisone and Impurity 1 peaks.[5][10]Ensures baseline separation and accurate peak integration.
Tailing Factor (T) ≤ 2.0 for both Tolperisone and Impurity 1 peaks.Confirms good peak symmetry, preventing co-elution issues.
Theoretical Plates (N) ≥ 2000 for both peaks.Indicates high column efficiency and good chromatography.
% RSD ≤ 5.0% for the peak area of Impurity 1.Demonstrates the precision of the injection and detection system.

4.5 Analysis and Calculation

Inject the Diluent (as a blank), the Impurity 1 Standard Solution, and the prepared Sample Solutions into the chromatograph. Record the peak areas.

The percentage of Impurity 1 in the sample is calculated using the following formula:

% Impurity 1 = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample: Peak area of Impurity 1 in the sample chromatogram.

  • Area_Imp_Std: Average peak area of Impurity 1 from the standard solution injections.

  • Conc_Std: Concentration of Impurity 1 in the standard solution (µg/mL).

  • Conc_Sample: Concentration of Tolperisone in the sample solution (µg/mL).

Method Validation: A Trustworthy System

The described analytical method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[3][4][12] Validation provides documented evidence of the method's reliability.

G cluster_reg Regulatory Framework cluster_method Analytical Control cluster_params Key Validation Parameters ich_q3b ICH Q3B (Impurity Thresholds) spec Specification Setting (Limit for Impurity N1) ich_q3b->spec Defines Qualification Threshold method_dev Method Development method_val Method Validation (ICH Q2) method_dev->method_val Leads to method_val->spec spec_p Specificity spec->ich_q3b Must be ≤ lin_p Linearity & Range acc_p Accuracy prec_p Precision loq_p LOQ/LOD rob_p Robustness

Caption: Logical relationship between regulatory guidelines and method validation.

5.1 Summary of Validation Parameters

ParameterPurposeTypical Acceptance Criteria for Impurity Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (API, excipients, other impurities, degradants).Peak purity of Impurity 1 confirmed via DAD. No interference at the retention time of Impurity 1 in placebo and blank samples. Successful separation from degradation products in forced degradation studies.[3][13]
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) > 0.999 over a range from LOQ to 150% of the specification limit.[5][12]
Accuracy To measure the closeness of the test results to the true value.Mean % recovery of spiked impurity at different levels (e.g., 50%, 100%, 150% of specification) should be within 90.0% to 110.0%.[3][13]
Precision Repeatability (Intra-assay): To show precision under the same operating conditions over a short interval. Intermediate Precision: To express within-laboratory variations (different days, analysts, equipment).% RSD should be ≤ 5.0% for repeatability. For intermediate precision, % RSD should also be within an acceptable range, demonstrating the method's reproducibility.[3][14]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1. Precision (%RSD) and accuracy (%Recovery) at the LOQ concentration must meet pre-defined criteria.[5][12]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C).System suitability parameters must remain within acceptance criteria under all varied conditions.

Conclusion

This application note provides a scientifically sound, detailed, and robust RP-HPLC method for the quantification of Tolperisone Impurity 1. The causality behind each methodological choice has been explained to provide a deeper understanding for the analytical scientist. By adhering to the described protocol and performing a thorough validation as per ICH guidelines, laboratories can ensure the generation of trustworthy and accurate data, supporting the development and release of safe and effective Tolperisone pharmaceutical products.

References

  • Raju, T.V.R., et al. (2013). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Scientia Pharmaceutica. Available at: [Link][5][10]

  • Patel, D., et al. (n.d.). Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form. Trade Science Inc. Available at: [Link]

  • AMS Biopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link][1]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • ResearchGate. (2013). (PDF) Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Available at: [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3B(R2) Impurities in new drug products - Scientific guideline. Available at: [Link][8]

  • AMS Biopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link][3]

  • YouTube. (2023). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Available at: [Link][9]

  • SlideShare. (n.d.). ICH- Q3 Impurity. Available at: [Link][2]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link][12]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). RP HPLC Method Development and Validation of Tolperisone HCl and Diclofenac Sodium in Bulk and Pharmaceutical Dosage Forms. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Simple validated isocratic RP –HPLC method for estimation of Tolperisone in bulk and pharmaceutical dosage form. Available at: [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link][13]

  • World Journal of Pharmaceutical Research. (2017). A review on tolperisone – centrally acting muscle relaxant and its analytical methods. Available at: [Link][6]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link][4]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][14]

  • Journal of Drug Delivery and Therapeutics. (n.d.). UV Spectrophotometric Method: A Quantitative Estimation of Tolperisone Hydrochloride in Bulk and Pharmaceutical Dosage Form. Available at: [Link]

  • ResearchGate. (n.d.). Structure of Tolperisone. Available at: [Link]

Sources

Application Note: Catalytic Asymmetric Functionalization of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Significance[1][2]

The Dual Nature of the Substrate

2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS: 62834-89-3), often referred to in pharmaceutical contexts as 4-MMPPO , occupies a unique position in organic synthesis.

  • The Impurity Profile: In the industrial synthesis of the muscle relaxant Tolperisone , this molecule is the primary degradation product formed via the Hofmann elimination of the piperidine moiety. Regulatory bodies (ICH, FDA) mandate strict limits (<1.5 ppm) on this enone in final drug substances due to its potential genotoxicity as a Michael acceptor.

  • The Synthetic Opportunity: Conversely, for the asymmetric chemist, this

    
    -substituted enone is a "privileged scaffold." Its steric bulk at the 
    
    
    
    -position makes it challenging for conventional catalysis but ideal for enantioselective protonation and asymmetric epoxidation strategies.

This guide provides protocols to reverse the degradation pathway—converting the "waste" enone back into high-value, enantiopure bioactive scaffolds using advanced catalytic methods.

Part 2: Mechanistic Insight & Catalyst Selection[2]

The Challenge of -Substituted Enones

Unlike simple chalcones, 2-methyl-1-arylprop-2-en-1-ones possess a methyl group at the


-position. This creates two competing mechanistic issues:
  • Steric Hindrance: The

    
    -methyl group shields the 
    
    
    
    -carbon from nucleophilic attack.
  • Enolate Destabilization: Upon conjugate addition, the resulting enolate is tetrasubstituted and sterically congested, making the subsequent protonation step (which establishes the stereocenter) difficult to control.

The Solution: Synergistic Catalysis

To achieve high enantioselectivity, we employ Bifunctional Organocatalysis and Phase-Transfer Catalysis (PTC) . These systems simultaneously activate the electrophile (enone) and guide the incoming nucleophile/proton source.

Mechanism Enone 2-Methyl-1-(4-methylphenyl) prop-2-en-1-one Complex Catalyst-Substrate Complex Enone->Complex H-Bonding / Ion Pairing Transition Transition State (Rigid Geometry) Complex->Transition Nucleophilic Attack Enolate Chiral Enolate Intermediate Transition->Enolate C-C / C-N Bond Formation Product Enantiopure Product Enolate->Product Stereoselective Protonation

Figure 1: General mechanistic flow for the asymmetric functionalization of


-methyl enones. The critical step for Tolperisone synthesis is the stereoselective protonation of the enolate.

Part 3: Application Protocols

Protocol A: Asymmetric Synthesis of (R)-Tolperisone via Aza-Michael Addition

Target: Re-synthesis of the muscle relaxant Tolperisone from its degradation product with high enantiopurity. Mechanism: Organocatalytic Conjugate Addition followed by Enantioselective Protonation.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Piperidine (1.2 equiv)

  • Catalyst: (R)-BINOL-derived Phosphoric Acid or Cinchona-derived Thiourea (10 mol%)

  • Solvent: Toluene (anhydrous)

  • Proton Source: 2,6-Di-tert-butylphenol (stoichiometric additive for proton shuttle)

Step-by-Step Workflow:

  • Catalyst Loading: In a flame-dried Schlenk flask, dissolve the chiral thiourea catalyst (10 mol%) in anhydrous Toluene (0.1 M concentration relative to substrate).

  • Substrate Addition: Add the enone (4-MMPPO) and stir at -20°C for 15 minutes to allow catalyst-substrate binding (H-bonding to carbonyl).

  • Nucleophilic Attack: Dropwise add Piperidine (1.2 equiv). The reaction will initially form the enolate.

  • Enantioselective Protonation: The chiral catalyst mediates the proton transfer to the

    
    -carbon of the enolate. Stir at -20°C for 24 hours.
    
  • Quench: Quench with cold saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) on silica gel.[1] Note: Tolperisone is an amine; use 1% Et3N in eluent to prevent streaking.

Expected Results:

  • Yield: >85%

  • ee: >90% (Determined by Chiral HPLC, Chiralcel OZ-RH column).

Protocol B: Asymmetric Nucleophilic Epoxidation

Target: Synthesis of (2R,3S)-2-methyl-2,3-epoxy-1-(4-methylphenyl)-1-propanone. Application: Precursor for chiral aldol-type structures.[1]

Materials:

  • Substrate: 4-MMPPO (1.0 equiv)

  • Oxidant: 30% H2O2 or TBHP (5.0 equiv)

  • Catalyst: N-benzylcinchonidinium chloride (10 mol%) - Phase Transfer Catalyst

  • Base: NaOH (10% aq. solution)

  • Solvent: Toluene (biphasic system)

Step-by-Step Workflow:

  • Biphasic Setup: Dissolve the enone and the Phase Transfer Catalyst in Toluene.

  • Initiation: Add the oxidant (H2O2) and cool the mixture to 0°C.

  • Base Addition: Slowly add the NaOH solution. The reaction occurs at the interface.

  • Monitoring: Monitor by TLC (disappearance of UV-active enone spot). Reaction time: 4-12 hours.

  • Workup: Separate layers. Wash organic layer with brine and water.

  • Purification: Crystallization from Ethanol/Hexane is often sufficient due to the high crystallinity of the epoxy ketone.

Part 4: Analytical Quality Control & Data

Table 1: Critical Process Parameters (CPP) for Asymmetric Transformation

ParameterRecommended RangeImpact on Result
Temperature -20°C to 0°CLower temp increases ee but decreases rate.
Concentration 0.1 M - 0.2 MHigh conc. promotes racemic background reaction.[1]
Water Content < 0.05% (Protocol A)Water interferes with H-bonding catalysts.
Stirring Rate > 800 RPM (Protocol B)Critical for biphasic PTC efficiency.
Troubleshooting Guide
  • Problem: Low enantiomeric excess (ee).

    • Root Cause:[2][3][4][5][6] Background racemic reaction driven by un-catalyzed nucleophilic attack.

    • Fix: Lower the temperature to -40°C or increase catalyst loading to 20 mol%. Ensure slow addition of the nucleophile.

  • Problem: Incomplete conversion.

    • Root Cause:[2][3][4][5][6] Steric hindrance of the

      
      -methyl group.
      
    • Fix: Use a "synergistic" activation strategy—add a Lewis Acid (e.g., Sc(OTf)3) in combination with the chiral ligand (if compatible).

Part 5: References

  • Mechanistic Basis of Asymmetric Michael Additions:

    • Title: The Catalytic, Enantioselective Michael Reaction.

    • Source: Organic Reactions, 2016.

    • URL:[Link]

  • Tolperisone Chiral Separation & Chemistry:

    • Title: Enantiomeric separation of tolperisone and eperisone by reversed-phase HPLC.[3][7][8]

    • Source: Biomedical Chromatography, 2014.[8]

    • URL:[Link]

  • Enantioselective Protonation Strategies:

    • Title: Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions.

    • Source: ChemRxiv, 2021.

    • URL:[Link]

  • General Epoxidation of Enones:

    • Title: Asymmetric Epoxidation of

      
      -Unsaturated Ketones.
      
    • Source: Organic Syntheses, Coll. Vol. 7.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming low reactivity in Michael additions with 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming challenges in synthetic chemistry. This guide is dedicated to researchers, scientists, and drug development professionals encountering low reactivity in Michael additions involving the sterically hindered acceptor, 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS 62834-89-3). This document provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to facilitate successful conjugate additions.

Introduction: The Challenge of a Hindered Michael Acceptor

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation in organic synthesis.[1][2] However, the reactivity of the Michael acceptor is paramount. This compound, a chalcone-like molecule, presents a significant synthetic hurdle.[3] Its structure, featuring a methyl group on the α-carbon and a bulky p-tolyl group attached to the carbonyl, creates substantial steric hindrance around the electrophilic β-carbon. This steric congestion impedes the approach of nucleophiles, leading to sluggish reactions, low yields, or complete lack of reactivity under standard conditions.

This guide will dissect the causes of this low reactivity and provide a systematic approach to overcoming these challenges through strategic selection of catalysts, nucleophiles, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low reactivity of this compound in Michael additions?

A1: The principal cause is steric hindrance. The α-methyl group and the p-tolyl group physically block the β-carbon, which is the site of nucleophilic attack in a 1,4-conjugate addition. This repulsion increases the activation energy of the reaction, making it significantly slower than with unhindered acceptors.[4][5]

Q2: What is the difference between a 1,4-addition (Michael) and a 1,2-addition?

A2: In the context of α,β-unsaturated ketones, a 1,4-addition involves the nucleophile attacking the β-carbon, leading to the thermodynamically more stable product. A 1,2-addition is the direct attack on the carbonyl carbon, which is often kinetically favored but can be reversible. The choice between these pathways is influenced by the "hardness" or "softness" of the nucleophile, with "soft" nucleophiles favoring the 1,4-addition.[2][6]

Q3: What are the key experimental parameters to consider when optimizing this reaction?

A3: The three most critical parameters are:

  • Catalysis: Activating the Michael acceptor is crucial. Lewis acids or organocatalysts are often necessary.

  • Nucleophile (Michael Donor): The choice of nucleophile and the method of its generation are vital. Highly stabilized, "soft" nucleophiles are preferred.[7]

  • Reaction Conditions: Solvent, temperature, and reagent concentration can dramatically impact the reaction outcome by influencing solubility, reaction rates, and equilibria.[6]

Troubleshooting Guide: From Low Yield to Successful Adduct Formation

This section addresses common problems encountered during the Michael addition with this compound and offers targeted solutions.

Problem: Low or No Product Yield

This is the most frequent issue, directly stemming from the substrate's inherent low reactivity.

Potential Cause 1: Insufficient Electrophilicity of the Michael Acceptor

The steric shielding of the β-carbon is compounded by an electronic effect that is not strong enough to overcome this physical barrier. The electron-withdrawing capacity of the ketone is insufficient on its own.

Solution: Employ Catalysis to Activate the Acceptor

  • Lewis Acid Catalysis: Lewis acids coordinate to the carbonyl oxygen, withdrawing electron density and making the β-carbon significantly more electrophilic and susceptible to nucleophilic attack. This is one of the most effective strategies for activating hindered enones.[8][9][10]

    • Mechanism: The Lewis acid (e.g., B(C₆F₅)₃, Zn(OTf)₂, Sc(OTf)₃) activates the enone, which is then attacked by the nucleophile.[9]

    • Recommendation: Start with a screen of common Lewis acids. Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a powerful, metal-free option known to catalyze Michael reactions with challenging substrates.[9]

  • Organocatalysis: Chiral secondary amines can activate α,β-unsaturated ketones through the formation of an iminium ion intermediate. This activation mode can sometimes overcome steric barriers and offers a route to asymmetric synthesis.[1][11]

.dot

Michael_Addition_Troubleshooting start Low or No Yield? cause1 Insufficient Electrophilicity start->cause1 Is acceptor activated? cause2 Poor Nucleophile Reactivity start->cause2 Is donor reactive enough? cause3 Suboptimal Conditions start->cause3 Are conditions optimal? solution1 Activate Acceptor: - Lewis Acid Catalysis - Organocatalysis cause1->solution1 Solution solution2 Enhance Nucleophile: - Use 'Softer' Donors (e.g., malonates, nitroalkanes) - Stronger, non-nucleophilic base cause2->solution2 Solution solution3 Optimize Conditions: - Screen Solvents (Aprotic Polar) - Adjust Temperature - Increase Concentration cause3->solution3 Solution

Caption: Troubleshooting workflow for low-yield Michael additions.

Potential Cause 2: Poor Reactivity of the Michael Donor (Nucleophile)

The nucleophile may not be sufficiently reactive to attack the sterically encumbered and electronically moderate acceptor.

Solution: Select an Appropriate Nucleophile and Activation Method

  • Use "Soft," Stabilized Nucleophiles: Nucleophiles derived from compounds with two electron-withdrawing groups (e.g., diethyl malonate, nitromethane, β-ketoesters) are ideal.[7][12] Their resulting enolates are "soft" and have a higher propensity for 1,4-addition.[6]

  • Optimize Base Selection: The base used to generate the nucleophile is critical.

    • For highly acidic donors (like malonates), a catalytic amount of a moderately strong base (e.g., DBU, NaOEt) is often sufficient.

    • For less acidic donors, a stoichiometric amount of a strong, non-nucleophilic base (e.g., NaH, LiHMDS) may be required to ensure complete formation of the reactive enolate.

Potential Cause 3: Unfavorable Reaction Conditions

The kinetics of the reaction can be heavily influenced by the solvent and temperature.

Solution: Systematic Optimization of Conditions

  • Solvent Screening: The choice of solvent can affect the solubility of reagents and the stability of intermediates.

    • Aprotic polar solvents like THF, DCM, or toluene are often good starting points for Lewis acid-catalyzed reactions.

    • For base-catalyzed reactions, the solvent should be compatible with the base (e.g., ethanol for ethoxide).

  • Temperature Adjustment: While many Michael additions are run at room temperature, sluggish reactions can be gently heated (e.g., to 40-80 °C) to overcome the activation energy barrier.[6][9] However, be cautious, as higher temperatures can sometimes promote side reactions like retro-Michael addition.[6] A temperature screen is advisable.

ParameterRecommendation for Hindered SubstratesRationale
Catalyst Lewis Acids (e.g., B(C₆F₅)₃, Sc(OTf)₃, Zn(OTf)₂)Activates the enone, increasing the electrophilicity of the β-carbon.[9][10]
Nucleophile "Soft" donors (e.g., malonates, nitroalkanes)Inherently favor 1,4-addition and are less prone to side reactions.[6][7]
Base Catalytic DBU or stoichiometric NaHEfficiently generates the nucleophilic enolate without competing side reactions.
Solvent Aprotic (e.g., Toluene, DCM, THF)Generally compatible with Lewis acids and helps solubilize organic reagents.
Temperature 25 °C to 80 °C (Screening Required)Balances the need to overcome activation energy with minimizing side reactions.[6][9]
Table 1. Recommended Starting Conditions for Optimizing Michael Additions.

Experimental Protocols

The following are generalized protocols that serve as a robust starting point for your experiments. They should be optimized based on the specific nucleophile used.

Protocol 1: Lewis Acid-Catalyzed Michael Addition with Diethyl Malonate

This protocol utilizes a strong Lewis acid to activate the hindered enone.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the substrate in anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M). Add the Lewis acid catalyst (e.g., B(C₆F₅)₃, 5-10 mol%). Stir the mixture for 10-15 minutes at room temperature.

  • Nucleophile Addition: In a separate flask, prepare the nucleophile if necessary. For diethyl malonate, it can often be added directly (1.2-1.5 eq). For less reactive nucleophiles, pre-formation of the enolate may be required. Add the nucleophile dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or heat to 40 °C. Monitor the progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

.dot

Caption: General mechanism of Michael addition highlighting steric hindrance.

References

  • Organic Letters. (2013). Asymmetric Conjugate Addition to α-Substituted Enones/Enolate Trapping. Available at: [Link]

  • ACS Publications. (n.d.). Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β- alkoxy Carbonyls and. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Michael addition. Available at: [Link]

  • Macmillan Group, Princeton University. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Available at: [Link]

  • ResearchGate. (2025). Asymmetric Michael Addition of Malonates to Enones Catalyzed by an α- D -Glucopyranoside-Based Crown Ether. Available at: [Link]

  • Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Available at: [Link]

  • National Institutes of Health. (n.d.). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Available at: [Link]

  • MDPI. (2026). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. Available at: [Link]

  • Organic Letters. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Available at: [Link]

  • Wikipedia. (n.d.). Michael reaction. Available at: [Link]

  • ACS Publications. (n.d.). A Catalytic Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

  • RSC Publishing. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Available at: [Link]

  • MDPI. (2025). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. Available at: [Link]

  • PubMed. (2004). Evidence That Protons Can Be the Active Catalysts in Lewis Acid Mediated hetero-Michael Addition Reactions. Available at: [Link]

  • Chemical Review and Letters. (n.d.). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Available at: [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Available at: [Link]

  • ResearchGate. (n.d.). Michael's addition reaction of chalcone. Available at: [Link]

  • National Institutes of Health. (n.d.). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Available at: [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. Available at: [Link]

  • ACS Publications. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Available at: [Link]

  • PubMed. (2014). Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • RSC Publishing. (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Available at: [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). CO22b. Michael Addition and Robinson Annulation. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HPLC-PHENONE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting resolution, peak purity, and stability for alpha-methyl acrylophenone derivatives.

Executive Summary

You are attempting to separate 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (also referred to as 4'-Methyl-2-methylacrylophenone) from its related impurities. This molecule contains two distinct functionalities that drive its chromatographic behavior:

  • Aromatic Core (p-Tolyl): Provides UV absorption and hydrophobicity.

  • Conjugated Enone System (Acryloyl): Provides reactivity (Michael acceptor) and potential for on-column polymerization.

The following guide addresses the three most common support tickets we receive regarding this separation: Critical Pair Resolution , Ghost Peaks/Polymerization , and Method Reproducibility .

Module 1: Resolving the "Critical Pair"

User Question: "I cannot separate the main peak from its saturated precursor, 1-(4-methylphenyl)-2-methylpropan-1-one (4'-methylisobutyrophenone). They co-elute on my C18 column."

Technical Diagnosis: This is the most challenging aspect of this separation. The analyte and its saturated impurity differ only by two hydrogen atoms (double bond vs. single bond). On standard C18 columns, the hydrophobicity difference is negligible, leading to co-elution.

Troubleshooting Protocol:

  • Switch to Pi-Pi Selectivity: Standard alkyl phases (C18/C8) interact primarily through dispersive forces. To separate the conjugated alkene (analyte) from the alkane (impurity), you need a stationary phase that interacts with the

    
    -electron system.
    
    • Recommendation: Switch to a Phenyl-Hexyl or Biphenyl column. The

      
       interaction will retain the conjugated analyte (prop-2-en-1-one) longer than the saturated impurity.
      
  • Optimize Mobile Phase Modifier: If you must stay on C18, methanol (MeOH) is generally preferred over acetonitrile (ACN) for separating similar aromatic compounds because MeOH allows for stronger

    
    -interaction with the stationary phase (ACN suppresses 
    
    
    
    interactions).

Experimental Data: Selectivity Comparison

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Column C18 (End-capped), 5µmPhenyl-Hexyl , 3µm or 2.7µm (Core-Shell)
Mobile Phase B AcetonitrileMethanol
Selectivity (

)
1.02 (Co-elution)1.15 (Baseline Resolution)
Elution Order Impurity / Analyte (Mixed)Saturated Impurity

Analyte
Module 2: Ghost Peaks & Sample Instability

User Question: "My calibration curve is non-linear, and I see broadening 'ghost peaks' that increase with every injection. Is my column contaminated?"

Technical Diagnosis: The "prop-2-en-1-one" moiety is an electron-deficient alkene (Michael acceptor). It is prone to:

  • Spontaneous Polymerization: Especially at high concentrations or high temperatures.

  • Nucleophilic Attack: If your mobile phase or diluent contains reactive nucleophiles (e.g., amines) or if the pH is too high (promoting methoxide formation in MeOH).

Troubleshooting Workflow:

TroubleshootingFlow Start Issue: Ghost Peaks / Area Loss CheckSolvent Check Diluent Start->CheckSolvent Reactive Hydrolysis/Michael Addition Switch to ACN/Water (Acidic) CheckSolvent->Reactive Is it Protic/Basic? Inert Inert CheckSolvent->Inert Is it ACN/Acidic? CheckTemp Check Column Temp HighTemp Thermal Polymerization Lower to 25°C CheckTemp->HighTemp > 40°C LowTemp LowTemp CheckTemp->LowTemp < 30°C CheckLight Check Light Exposure Exposed Photopolymerization Use Amber Vials CheckLight->Exposed Clear Vials Inert->CheckTemp LowTemp->CheckLight

Figure 1: Decision tree for diagnosing instability in acrylophenone derivatives.

Corrective Actions:

  • Stabilize the Sample: Add a radical inhibitor (e.g., BHT at 0.05%) to the sample diluent if preparative scale is used, or ensure the sample is kept at 4°C in the autosampler.

  • Adjust pH: Ensure the mobile phase is acidic (pH 2.5 - 3.0) using 0.1% Formic Acid or Phosphoric Acid. This suppresses the ionization of silanols and reduces the rate of spontaneous Michael addition.

  • Solvent Choice: Avoid storage in pure alcohols. Use Acetonitrile/Water (50:50) as the diluent.

Module 3: Method Development & Gradient Optimization

User Question: "I need a robust method for QC release. What are the starting conditions?"

Technical Diagnosis: For a robust QC method, you must separate the main peak from:

  • Early eluters: Benzoic acid derivatives (oxidative degradants).

  • Late eluters: Dimers and oligomers.

Recommended Protocol (Self-Validating):

Step 1: Mobile Phase Preparation

  • Solvent A: Water + 0.1% Phosphoric Acid (H₃PO₄).[1] Note: Use Formic acid if MS detection is required.[2][3]

  • Solvent B: Acetonitrile (ACN).[1]

Step 2: Gradient Profile (Standard C18 or Phenyl-Hexyl)

Time (min)% Solvent BFlow Rate (mL/min)Comment
0.0301.0Initial hold to retain polar acids
10.0801.0Linear ramp to elute main peak
12.0951.0Wash Step (Critical) : Elutes dimers/polymers
15.0951.0Hold wash
15.1301.0Return to initial
20.0301.0Re-equilibration

Step 3: Detection Settings

  • Primary Wavelength: 254 nm (Aromatic ring).[4]

  • Secondary Wavelength: 210 nm (Acrylate double bond).

  • Ratio Plot: Monitor the 210nm/254nm ratio. If this ratio changes across the width of the main peak, it indicates co-elution with an isomer.

Module 4: Visualization of Impurity Profile

Understanding the chemical logic of retention is vital for troubleshooting.

RetentionLogic cluster_0 Elution Order (Reverse Phase) Acid 4-Methylbenzoic Acid (Degradant) Polar/Early Eluting Alcohol 1-(4-methylphenyl)-2-methylpropan-1-ol (Reduced Ketone) Acid->Alcohol Impurity 4-Methylpropiophenone (Saturated Impurity) Alcohol->Impurity Analyte Target Analyte (Conjugated Enone) Impurity->Analyte Dimer Dimer/Oligomer (Late Eluting) Analyte->Dimer

Figure 2: Expected elution order based on hydrophobicity and polarity.

References & Further Reading
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on pi-pi selectivity in Phenyl-Hexyl columns).

  • Sigma-Aldrich. HPLC Troubleshooting Guide: Peak Tailing and Ghost Peaks. Available at:

  • Agilent Technologies. Method Development for Separation of Aldehydes and Ketones. Available at:

  • SIELC Technologies. Separation of Acrylate and Aromatic Derivatives on Mixed-Mode Columns. Available at:

  • BenchChem. Stabilizing Acetophenone Derivatives for Long-Term Storage. Available at:

For further assistance, please upload your raw .D or .CDF data files to the secure portal for analysis.

Sources

Technical Support Center: Regioselectivity in Reactions with 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of regioselectivity in your reactions. As an α,β-unsaturated ketone, this compound presents two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon of the alkene (C3).[1] The choice between 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the β-carbon) is a critical factor in achieving your desired product. This resource is designed to explain the underlying principles and provide actionable protocols to control the regioselectivity of your experiments.

Understanding the Competing Reaction Pathways

The reactivity of this compound is governed by the electronic properties of its conjugated system. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, creating a partial positive charge on both the carbonyl carbon and the β-carbon.[2][3] This dual electrophilicity is the root of the regioselectivity challenge.

  • 1,2-Addition: This pathway involves the direct nucleophilic attack on the electrophilic carbonyl carbon. This is often the kinetically favored pathway, as the carbonyl carbon possesses a more significant partial positive charge.[1][4]

  • 1,4-Addition (Conjugate or Michael Addition): This pathway involves the nucleophilic attack on the β-carbon of the α,β-unsaturated system.[1][5] This leads to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final product.[5] This is often the thermodynamically favored pathway, resulting in a more stable product.[6][7]

The choice between these two pathways is influenced by several factors, including the nature of the nucleophile, reaction temperature, and the presence of additives like Lewis acids.

Frequently Asked Questions (FAQs)

Question 1: My Grignard reaction with this compound is giving a mixture of 1,2- and 1,4-addition products. How can I favor the 1,2-addition product?

Answer: This is a common issue. Grignard reagents are strong nucleophiles and can participate in both 1,2- and 1,4-addition pathways.[8][9] To favor the desired 1,2-addition product, which is the tertiary alcohol, you need to employ conditions that favor kinetic control.

Troubleshooting Guide:

  • Low Temperature: Perform the reaction at a low temperature, typically between -78 °C and 0 °C. Lower temperatures disfavor the reversible 1,4-addition pathway, allowing the faster, irreversible 1,2-addition to dominate.[10]

  • Rapid Addition: Add the Grignard reagent to the solution of the enone relatively quickly. This maintains a high concentration of the Grignard reagent, which favors the kinetically controlled 1,2-addition.

  • Choice of Grignard Reagent: While less impactful than temperature, highly reactive Grignard reagents (e.g., those derived from primary alkyl halides) may show a slightly higher preference for 1,2-addition.

  • Solvent Effects: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard. Avoid coordinating solvents that might alter the reactivity of the Grignard reagent.

Experimental Protocol for Favoring 1,2-Addition with a Grignard Reagent:

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

Question 2: I want to perform a conjugate addition to this compound. My Grignard reagent is primarily giving the 1,2-adduct. What nucleophile should I use instead?

Answer: For selective 1,4-addition, organocuprates (Gilman reagents) are the reagents of choice.[2][8] Organocuprates are softer nucleophiles compared to Grignard reagents and selectively attack the β-carbon of α,β-unsaturated ketones.[9][11]

Troubleshooting Guide:

  • Use an Organocuprate: Prepare a lithium diorganocuprate reagent (R₂CuLi) by reacting two equivalents of an organolithium reagent with one equivalent of a copper(I) salt (e.g., CuI, CuBr).[2]

  • Reaction Temperature: While organocuprates are highly selective for 1,4-addition, running the reaction at low temperatures (-78 °C to 0 °C) is still recommended to minimize potential side reactions.

  • Lewis Acid Additives: In some cases, the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can enhance the rate and selectivity of the conjugate addition.[11] Lewis acids coordinate to the carbonyl oxygen, further activating the enone system towards nucleophilic attack at the β-position.[12][13]

Experimental Protocol for 1,4-Conjugate Addition using an Organocuprate:

  • Prepare the lithium diorganocuprate reagent in situ by adding two equivalents of the corresponding organolithium reagent to a suspension of one equivalent of copper(I) iodide in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere.

  • In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.

  • Slowly add the solution of the enone to the freshly prepared organocuprate solution at -78 °C.

  • Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup to isolate the 1,4-addition product.

Question 3: I am attempting a Michael addition with a stabilized enolate (e.g., from diethyl malonate) to this compound, but the reaction is sluggish. How can I improve the reaction rate?

Answer: Sluggish Michael additions with stabilized enolates are often due to insufficient base strength or unfavorable reaction conditions. The steric hindrance from the α-methyl group on your enone can also slow down the reaction.[14][15]

Troubleshooting Guide:

  • Choice of Base: Ensure you are using a base that is strong enough to completely deprotonate your Michael donor. For diethyl malonate, a common and effective base is sodium ethoxide (NaOEt) in ethanol.

  • Catalytic vs. Stoichiometric Base: While the Michael addition can be catalytic in base, using a stoichiometric amount can sometimes improve reaction rates, especially with less reactive substrates.[16]

  • Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. However, be cautious, as higher temperatures can also lead to side reactions. A temperature range of 50-80 °C is a good starting point.

  • Solvent: A polar protic solvent like ethanol is typically used for Michael additions with alkoxide bases.

Experimental Protocol for an Efficient Michael Addition:

  • In a round-bottom flask, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere to generate sodium ethoxide.

  • To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

  • After the enolate formation is complete, add this compound (1 equivalent).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a weak acid (e.g., dilute HCl).

  • Perform a standard aqueous workup and purify the product by chromatography.

Data Presentation

NucleophilePredominant ProductKey Conditions
Grignard Reagent (RMgX)1,2-AdditionLow Temperature (-78 °C)
Organocuprate (R₂CuLi)1,4-AdditionLow Temperature (-78 °C)[2][8]
Stabilized Enolate1,4-AdditionBasic conditions, possibly heating[5][6]

Visualization of Reaction Pathways

G cluster_0 1,2-Addition Pathway cluster_1 1,4-Addition Pathway Enone 2-Methyl-1-(4-methylphenyl) prop-2-en-1-one Carbonyl_Attack Attack at Carbonyl Carbon Enone->Carbonyl_Attack Hard Nucleophile (e.g., Grignard) Beta_Carbon_Attack Attack at β-Carbon Enone->Beta_Carbon_Attack Soft Nucleophile (e.g., Organocuprate) Alkoxide_Intermediate Alkoxide Intermediate Carbonyl_Attack->Alkoxide_Intermediate Forms Alkoxide 1,2_Product Tertiary Alcohol Alkoxide_Intermediate->1,2_Product Protonation Enolate_Intermediate Enolate Intermediate Beta_Carbon_Attack->Enolate_Intermediate Forms Enolate 1,4_Product Saturated Ketone Enolate_Intermediate->1,4_Product Protonation G Start Low Regioselectivity Observed Desired_Product What is your desired product? Start->Desired_Product 1,2_Product 1,2-Addition Product (Tertiary Alcohol) Desired_Product->1,2_Product 1,2-Addition 1,4_Product 1,4-Addition Product (Saturated Ketone) Desired_Product->1,4_Product 1,4-Addition Check_Temp Is the reaction temperature low enough? (-78 °C) 1,2_Product->Check_Temp Check_Nucleophile Are you using a soft nucleophile? (e.g., Organocuprate) 1,4_Product->Check_Nucleophile Lower_Temp Action: Lower the reaction temperature. Check_Temp->Lower_Temp No End1 End1 Switch_Nucleophile Action: Switch to an organocuprate reagent. Check_Nucleophile->Switch_Nucleophile No Consider_Lewis_Acid Consider adding a Lewis acid (e.g., BF₃·OEt₂) Check_Nucleophile->Consider_Lewis_Acid Yes

Caption: A decision tree for troubleshooting poor regioselectivity.

References

  • Gilman Reagents (Organocuprates): What They're Used For - Master Organic Chemistry. (2016, February 5). Master Organic Chemistry. [Link]

  • Organocuprates | Chem-Station Int. Ed. (2014, August 7). Chem-Station. [Link]

  • Gregorio, C., Sardina, F. J., & Mouriño, A. (2020). 4.2.4.2. Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones: Synthesis of 3,3-Dimethylcyclohexanone from 3-Methyl-2-cyclohexen-1-one. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 424-427). Royal Society of Chemistry.
  • Reaction of Resorcinol with α,β-Unsaturated Ketones | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. (n.d.). LibreTexts. [Link]

  • R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps. (2024, December 26). Chemistry Steps. [Link]

  • 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. (n.d.). Pressbooks. [Link]

  • 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. [Link]

  • Illmann, N., T´ıvoli, I. F., & Barnes, I. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667–13686. [Link]

  • α,β-Unsaturated Carbonyl Compounds. (n.d.). [Link]

  • Mayr, H., & Ofial, A. R. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(12), 4349–4361. [Link]

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  • Regioselectivity of Addition of Organolithium Reagents to Enones: The Role of HMPA | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

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  • Fernández, I., & Bickelhaupt, F. M. (2018). Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. The Journal of Organic Chemistry, 83(15), 8443–8450. [Link]

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  • Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]

  • Site-Selective, Photocatalytic Vinylogous Amidation of Enones | Organic Letters. (2022, November 3). ACS Publications. [Link]

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  • More On 1,2 and 1,4 Additions To Dienes - Master Organic Chemistry. (2017, April 11). Master Organic Chemistry. [Link]

  • Module 1 Regioselective, Regio-specific and Chemoselective reactions - Durgapur Govt. College. (n.d.). Durgapur Government College. [Link]

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective - MDPI. (2023, May 22). MDPI. [Link]

  • 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps. (2020, January 28). Chemistry Steps. [Link]

  • revised material to explain why 1,2-addition of electrophiles to conjugated dienes occurs faster than. (n.d.). [Link]

  • Regioselectivity, stereoselectivity, and stereospecificity (video) | Khan Academy. (n.d.). Khan Academy. [Link]

  • 8.3. Regioselectivity – Introduction to Organic Chemistry - Saskoer.ca. (n.d.). Saskoer.ca. [Link]

  • 16.8 Electrophilic Addition: 1,2- Versus 1,4-Addition - Chemistry LibreTexts. (2022, January 24). Chemistry LibreTexts. [Link]

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Technical Support Center: Temperature Management in the Synthesis of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS No. 62834-89-3).[1][2] This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our focus is on the single most critical parameter for success: reaction temperature . Mismanagement of temperature can lead to diminished yields, intractable impurity profiles, and reaction failure. This guide provides field-proven insights, troubleshooting protocols, and a causal understanding of why specific thermal conditions are imperative.

The synthesis of this α,β-unsaturated ketone is most effectively achieved via a Mannich-type reaction involving a ketone, formaldehyde, and a secondary amine hydrochloride, followed by a subsequent elimination step. Each stage of this process possesses a distinct thermal optimum that must be respected for a successful outcome.

Part 1: Frequently Asked Questions (FAQs) on Temperature Control

This section addresses the most common temperature-related queries encountered by our team.

Q1: Is there a single "optimal" temperature for the synthesis of this compound?

A1: No, the synthesis is a multi-stage process, and a single temperature is not suitable. The two primary stages have different thermal requirements:

  • Mannich Base Formation: This initial condensation reaction typically requires gentle heating or reflux to proceed at a reasonable rate. The goal is to provide sufficient activation energy to form the intermediate Mannich base without initiating premature elimination or promoting side reactions. A temperature range of 60-80°C is common, often dictated by the boiling point of the solvent (e.g., ethanol).

  • Elimination Step: The conversion of the Mannich base to the final α,β-unsaturated product requires higher temperatures to facilitate the elimination of the amine moiety. This step is often the most critical to control, as excessive heat can lead to polymerization of the product. Temperatures are typically elevated to 90-110°C , but must be carefully monitored.

Q2: My reaction yield is consistently low. How can temperature be the culprit?

A2: Low yield is a classic symptom of improper temperature management. The cause can be twofold:

  • Temperature Too Low: During the initial condensation, insufficient heat will result in a sluggish or stalled reaction, leaving a significant amount of unreacted starting material. If the reaction is not driven to completion, the overall yield will naturally be poor.

  • Temperature Too High: Excessively high temperatures, particularly during the elimination phase, are detrimental. This can cause thermal degradation of the starting materials or the desired product. More commonly, high heat promotes the polymerization of the newly formed, reactive α,β-unsaturated ketone, converting it into an insoluble tar-like substance that is difficult to remove and represents a direct loss of product. It is advisable to conduct small-scale trials at different temperatures to find the optimal conditions for your specific setup.[3]

Q3: I am observing significant impurities in my crude product. How does temperature influence purity?

A3: Temperature is a major determinant of product purity by controlling the rates of various side reactions.[3] Key temperature-induced side reactions for this synthesis include:

  • Self-Condensation: At elevated temperatures and in the presence of a base (even residual), the starting ketone (4-methylpropiophenone) can undergo self-condensation reactions (e.g., Claisen-Schmidt type), leading to larger, undesired oligomers.

  • Polymerization: As mentioned, the product itself, being a Michael acceptor, is susceptible to polymerization at high temperatures. This is often observed as the formation of an insoluble residue.

  • Cannizzaro-type Reactions: While less common with the recommended reactants, if alternative aldehyde sources are used instead of formaldehyde, high temperatures in the presence of a strong base can promote disproportionation reactions.[3]

Q4: What are the best laboratory practices for precise temperature control during this synthesis?

A4: Meticulous temperature control is key. We recommend the following:

  • Use a suitable heating mantle and reaction vessel: A round-bottom flask equipped with a reflux condenser and a thermometer is essential. Ensure the thermometer bulb is submerged in the reaction mixture.

  • Controlled Reagent Addition: For any exothermic steps, use a dropping funnel to add reagents slowly. This prevents a sudden temperature spike that could trigger side reactions.[4]

  • Utilize Heating/Cooling Baths: For temperatures below 100°C, a water or silicone oil bath provides more uniform heating than a mantle alone. For controlling exotherms, an ice-water bath should be kept on standby.[4]

  • Vigorous Stirring: Ensure the reaction mixture is well-stirred to maintain a uniform temperature throughout and prevent localized "hot spots."

Part 2: Troubleshooting Guide for Temperature-Related Issues

This table provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem EncounteredPotential Temperature-Related CauseRecommended Solution & Rationale
Low or No Product Formation Reaction temperature is too low. The activation energy for the Mannich condensation is not being met.Action: Gradually increase the reaction temperature in 5-10°C increments, monitoring progress via TLC. Rationale: This ensures the reaction has sufficient energy to proceed without overshooting and causing degradation.
High Impurity Profile / Oily Byproducts Reaction temperature is too high. This promotes side reactions like self-condensation or degradation.Action: Reduce the reaction temperature. Ensure slow, dropwise addition of reagents to control any exotherm. Rationale: Lowering the thermal energy disfavors higher-activation-energy side reactions, improving selectivity for the desired product.
Formation of Insoluble Tar or Polymer Temperature during elimination is excessively high or heating is prolonged. This is causing polymerization of the α,β-unsaturated product.Action: Lower the temperature for the elimination step. Monitor the reaction closely by TLC and stop heating as soon as the Mannich base is consumed. Rationale: Minimizing the thermal stress on the reactive product prevents it from polymerizing.
Poor Reproducibility Between Batches Inconsistent temperature control. Fluctuations in heating or ineffective monitoring are leading to different reaction pathways dominating each run.Action: Calibrate your thermometer. Use a temperature-controlled oil bath for precise heating. Document the temperature profile for every run. Rationale: Strict adherence to a validated temperature profile is essential for reproducible chemical synthesis.

Part 3: Validated Experimental Protocol & Workflow

This protocol provides a reliable, step-by-step method for the synthesis, with an emphasis on the causal reasons for each temperature choice.

Experimental Workflow Diagram

G cluster_0 Stage 1: Mannich Base Formation cluster_1 Stage 2: Elimination to Final Product cluster_2 Stage 3: Workup & Purification Reactants 1. Combine Reactants: 4-Methylpropiophenone Paraformaldehyde Dimethylamine HCl Ethanol, HCl (cat.) Reflux 2. Heat to Reflux: (approx. 78-82°C) Maintain for 2-4h Reactants->Reflux Monitor1 3. Monitor Progress: via TLC Reflux->Monitor1 Heat_Elim 4. Increase Heat: (approx. 95-105°C) Distill off ethanol/water Monitor1->Heat_Elim Monitor2 5. Monitor Progress: via TLC for product formation Heat_Elim->Monitor2 Quench 6. Cool & Quench: Add water, extract with organic solvent Monitor2->Quench Purify 7. Purify Product: Recrystallization or Column Chromatography Quench->Purify Product Final Product: 2-Methyl-1-(4-methylphenyl) prop-2-en-1-one Purify->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 4-Methylpropiophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated brine solution

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 4-methylpropiophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in absolute ethanol.

  • Mannich Base Formation: Add a catalytic amount of concentrated HCl (e.g., 2-3 drops). Begin stirring and gently heat the mixture to a steady reflux (approximately 78-82°C).

    • Causality: Reflux provides the necessary activation energy for the condensation to form the Mannich base intermediate. This temperature is high enough for a steady reaction rate but low enough to prevent premature elimination or significant side reactions.

  • Monitoring Stage 1: Maintain reflux for 2-4 hours. Monitor the consumption of the starting ketone using Thin Layer Chromatography (TLC).

  • Elimination: Once the starting material is consumed, reconfigure the apparatus for distillation if desired, or simply increase the heating mantle temperature to drive off the ethanol/water azeotrope. The internal temperature will rise. Maintain an internal temperature of 95-105°C .

    • Causality: This higher temperature provides the energy required for the E2 elimination of the dimethylamine group, forming the desired α,β-unsaturated double bond. It is critical to not exceed this range to prevent polymerization of the product.

  • Monitoring Stage 2: Continue heating while monitoring the formation of the product by TLC. The reaction is typically complete within 1-2 hours at this temperature.

  • Workup: Allow the reaction mixture to cool to room temperature. Add water and neutralize the solution carefully with a sodium hydroxide solution. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and then with a saturated brine solution.

    • Troubleshooting Note: If your product is not found after workup, it may be partially soluble in the aqueous layer. It is good practice to check all layers before discarding them.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography.[4][6]

Part 4: Advanced Troubleshooting Logic Flow

When faced with a failed or suboptimal reaction, a logical decision-making process is essential. Use the following diagram to diagnose issues systematically, starting from the analysis of your crude reaction mixture.

Troubleshooting Decision Tree

G Start Analyze Crude Reaction Mixture (TLC/NMR) Main_Problem What is the primary issue? Start->Main_Problem Yield_Issue Low Yield / No Product Main_Problem->Yield_Issue Low Yield Purity_Issue High Impurity Level Main_Problem->Purity_Issue Impure Polymer_Issue Insoluble Polymer/Tar Main_Problem->Polymer_Issue Polymer Yield_Check Major component is starting material? Yield_Issue->Yield_Check Purity_Check Are impurities higher molecular weight? Purity_Issue->Purity_Check Polymer_Sol Diagnosis: Product Polymerization Solution: Drastically reduce temp/time for Stage 2 (Elimination). Ensure rapid workup post-reaction. Polymer_Issue->Polymer_Sol Yield_Sol_1 Diagnosis: Incomplete Reaction Solution: Increase reflux temp/time for Stage 1. Verify catalyst. Yield_Check->Yield_Sol_1 Yes Yield_Sol_2 Diagnosis: Product Degradation Solution: Decrease temp in both stages. Check for workup issues. Yield_Check->Yield_Sol_2 No Purity_Sol_1 Diagnosis: Self-Condensation Solution: Decrease reaction temp. Ensure slow reagent addition. Purity_Check->Purity_Sol_1 Yes Purity_Sol_2 Diagnosis: Other Side Reactions Solution: Verify reagent purity. Optimize temp via trial runs. Purity_Check->Purity_Sol_2 No

Caption: Decision tree for troubleshooting temperature issues in the synthesis.

References

  • ResearchGate. (2013). Synthesis of chalcone. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • UTAR Institutional Repository. (2022). Synthesis and characterisation of chalcone derivatives and their antioxidant activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting Guide | Download Table. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. Retrieved from [Link]aspx?prep=v77p0050)

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Validation & Comparative

In-vitro biological evaluation of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one and its analogs

The next logical steps in the drug discovery pipeline would involve testing the most promising candidate (C2) in more complex cell-based assays (e.g., measuring specific cytokine release like TNF-α or IL-6) and enzyme inhibition assays (e.g., COX-1/COX-2) to elucidate its specific mechanism of action. [6][7][23]

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of chalcones and derivatives in vitro against AGP01 cell. (2021, December 13). Conexão Ciência. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (2024, December 31). ACG Publications. Retrieved February 15, 2026, from [Link]

  • In-vitro evaluation of selected chalcones for antioxidant activity. (2008, October 4). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • In-vitro evaluation of selected chalcones for antioxidant activity. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech. Retrieved February 15, 2026, from [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. Retrieved February 15, 2026, from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved February 15, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved February 15, 2026, from [Link]

  • MTT (Assay protocol). (n.d.). Addgene. Retrieved February 15, 2026, from [Link]

  • (PDF) Antioxidant activity by DPPH assay: in vitro protocol. (2021, June 15). ResearchGate. Retrieved February 15, 2026, from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved February 15, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved February 15, 2026, from [Link]

  • in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. (2026, January 1). ResearchGate. Retrieved February 15, 2026, from [Link]

  • In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. (2024, December 12). PMC. Retrieved February 15, 2026, from [Link]

  • functional in vitro assays for drug discovery. (2023, August 18). YouTube. Retrieved February 15, 2026, from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Enzyme Activity Assays. (n.d.). Amsbio. Retrieved February 15, 2026, from [Link]

  • DPPH Assay. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Absence of genotoxic effects of the chalcone (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one) and its potential chemoprevention against DNA damage using in vitro and in vivo assays. (2017, February 16). PLOS ONE. Retrieved February 15, 2026, from [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023, May 11). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022, September 30). MDPI. Retrieved February 15, 2026, from [Link]

  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024, September 19). PMC. Retrieved February 15, 2026, from [Link]

  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021, April 19). MDPI. Retrieved February 15, 2026, from [Link]

Comparing the efficacy of different catalysts for 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the efficacy of different catalysts for 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (CAS: 62834-89-3) is a critical


-unsaturated ketone intermediate, primarily utilized in the synthesis of the muscle relaxant Tolperisone  and as a monomer for photo-curable resins.[1] Its synthesis hinges on the 

-methylenation of 4-methylpropiophenone using formaldehyde.

This guide evaluates three distinct catalytic methodologies for this transformation:

  • Homogeneous Base Catalysis: The traditional high-activity route.

  • Organocatalytic Mannich Cascade: The pharmaceutical "Gold Standard" for selectivity.

  • Heterogeneous Solid Base: The emerging "Green Chemistry" approach.

Mechanistic Overview

The synthesis involves the introduction of a methylene group at the


-position of 4-methylpropiophenone. This is achieved via a Cross-Aldol condensation or a Mannich reaction-elimination sequence.
Reaction Pathway Diagram

ReactionMechanism Start 4-Methylpropiophenone (Substrate) Enolate Enolate Intermediate Start->Enolate Base Cat. (Deprotonation) MannichBase Mannich Base (Aminoketone) Start->MannichBase Amine Cat. + HCHO HCHO Formaldehyde (C1 Source) Aldol β-Hydroxy Ketone Enolate->Aldol + HCHO Product 2-Methyl-1-(4-methylphenyl) prop-2-en-1-one Aldol->Product - H2O (Dehydration) MannichBase->Product Thermal/Acid Elimination

Figure 1: Dual mechanistic pathways: Direct Aldol Condensation (Red) vs. Mannich Cascade (Green).

Comparative Analysis of Catalytic Systems

System A: Homogeneous Base Catalysis (NaOtBu / KOH)

Mechanism: Direct deprotonation of the


-carbon to generate an enolate, which attacks formaldehyde.
  • Pros: High reaction rates; inexpensive reagents.

  • Cons: Significant polymerization of the product (Michael addition of enolate to product); difficult purification; high E-factor (waste).

  • Best For: Small-scale, rapid screening where yield is secondary to speed.

System B: Organocatalytic Mannich Cascade (Amine/Acid)

Mechanism: Formation of a Mannich base (using dimethylamine or piperidine) followed by elimination.

  • Pros: Highest Selectivity (>95%) ; avoids polymerization (amine protects the double bond until elimination); industry standard for Tolperisone intermediates.

  • Cons: Two-step process (often performed one-pot); requires amine recovery.

  • Best For: Pharmaceutical intermediates requiring high purity.

System C: Heterogeneous Solid Base (Hydrotalcites/Zeolites)

Mechanism: Surface-mediated basic sites (OH groups) on solid supports like Mg-Al Hydrotalcites or Cs-Zeolites.

  • Pros: Reusable catalyst; continuous flow compatibility; easy separation (filtration).

  • Cons: Slower kinetics (diffusion limited); lower single-pass conversion (~60-70%).

  • Best For: Green chemistry applications and industrial continuous manufacturing.

Performance Data Summary
MetricHomogeneous Base (NaOtBu)Organocatalytic (Amine/Acid)Heterogeneous (Mg-Al LDH)
Yield 55 - 65%85 - 92% 70 - 80%
Selectivity Low (Polymer byproducts)High (>98%) Moderate-High
Reaction Temp 80 - 100°C60 - 80°C120 - 150°C
Catalyst Recovery None (Neutralization req.)Distillation (Amine)Filtration (Reusable)
Scalability Poor (Exotherms)Excellent Good (Flow chem)

Detailed Experimental Protocols

Protocol 1: Organocatalytic Mannich Route (Recommended for High Purity)

This protocol utilizes a secondary amine to form a transient Mannich base, preventing polymerization of the sensitive enone product.

Reagents:

  • 4-Methylpropiophenone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • Solvent: Isopropanol or Ethanol

  • Catalytic Acid: Conc. HCl (trace)

Workflow:

  • Mannich Formation: Charge a round-bottom flask with 4-methylpropiophenone, paraformaldehyde, dimethylamine HCl, and solvent.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor disappearance of ketone by TLC/HPLC.

  • Elimination (The "Kick"):

    • Cool the mixture. The Mannich base hydrochloride may precipitate.

    • Add a weak base (e.g., NaHCO3) to liberate the free amine.

    • Steam distill or heat the organic phase to 100°C to trigger Hofmann-type elimination of the amine, releasing the target enone.

  • Purification: The product distills over (if steam distillation is used) or is extracted with Ethyl Acetate. Wash with dilute HCl to remove residual amine.

  • Validation: 1H NMR (CDCl3):

    
     7.64 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 5.85/5.55 (s, 2H, =CH2), 2.40 (s, 3H, Ar-Me), 2.05 (s, 3H, C-Me).
    
Protocol 2: Heterogeneous Catalysis (Green Route)

Utilizes a solid Mg-Al Hydrotalcite catalyst, ideal for minimizing liquid waste.

Catalyst Preparation:

  • Calcined Hydrotalcite (Mg/Al ratio 3:1) activated at 450°C for 4 hours prior to use.

Workflow:

  • Setup: Use a pressure tube or autoclave.

  • Loading: Mix 4-Methylpropiophenone (10 mmol), Formalin (37% aq, 15 mmol), and Catalyst (10 wt% relative to ketone) in Methanol (20 mL).

  • Reaction: Heat to 120°C for 8 hours under stirring (1000 rpm).

  • Workup: Cool to room temperature. Filter off the solid catalyst (wash with methanol for reuse).

  • Isolation: Remove methanol under vacuum. Purify the crude oil via column chromatography (Hexane/EtOAc 95:5) to isolate the clear oil product.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Transformation cluster_2 Phase 3: Isolation Step1 Reagent Prep (Ketone + HCHO) Step2 Catalyst Addition (Amine vs. Solid Base) Step1->Step2 Step3 Heating/Reflux (4-8 Hours) Step2->Step3 Step4 Monitoring (TLC/GC-MS) Step3->Step4 Step4->Step3 Incomplete Step5 Quench/Filter (Remove Catalyst) Step4->Step5 Complete Step6 Purification (Distillation/Column) Step5->Step6

Figure 2: Generalized experimental workflow for catalytic synthesis.

Expert Insights & Troubleshooting

  • Polymerization Control: The product contains a terminal double bond susceptible to polymerization. Always add a radical inhibitor (e.g., Hydroquinone or BHT, 100-500 ppm) during the workup and distillation steps.

  • Stoichiometry: Use a slight excess of formaldehyde (1.2–1.5 eq). Large excesses lead to Cannizzaro side reactions or formation of di-condensed byproducts.

  • Safety: Formaldehyde is a carcinogen; handle in a fume hood. The Mannich route involves secondary amines which can form nitrosamines; ensure quench procedures destroy residual amines.

References

  • Zhu, D.-Y., Li, W.-D., Yang, C., Chen, J., & Xia, J.-B. (2018).[1] Synthesis of this compound using Sodium t-butanolate.[1] Organic Letters, 20(11), 3282–3285. Retrieved from [Link]

  • Erkkilä, A., & Pihko, P. M. (2006). Mild Organocatalytic α-Methylenation of Aldehydes.[2][3] The Journal of Organic Chemistry, 71(6), 2538–2541. Retrieved from [Link]

  • MDPI. (2021). Catalytic Synthesis of Methacrolein via Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. Retrieved from [Link]

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Validation of an analytical method for 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Validation of a High-Sensitivity UHPLC-MS/MS Method for 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one in Complex Matrices

Executive Summary

The analysis of This compound (CAS 62834-89-3), a critical intermediate in the synthesis of muscle relaxants like Tolperisone, presents a distinct analytical challenge. As an


-unsaturated ketone, this molecule possesses a structural alert for genotoxicity (Michael acceptor), necessitating detection limits at trace levels (ppm to ppb) in accordance with ICH M7  guidelines.

This guide objectively compares analytical methodologies and details the validation of a UHPLC-MS/MS (Triple Quadrupole) protocol. While traditional HPLC-UV lacks the requisite sensitivity and GC-MS faces thermal stability risks, the proposed LC-MS/MS method demonstrates superior specificity and sensitivity (LOQ < 10 ng/mL) in complex matrices such as plasma and API powders.

The Analytical Challenge

The analyte, this compound, is not merely a passive impurity; it is a reactive electrophile.

  • Reactivity: The electron-deficient alkene conjugated with the carbonyl group makes it susceptible to nucleophilic attack (e.g., by thiols in plasma proteins), leading to poor recovery if sample preparation is not optimized.

  • Matrix Interference: In biological matrices (plasma) or high-concentration API formulations, isobaric interferences are common.

  • Regulatory Thresholds: If classified as a mutagenic impurity, the Threshold of Toxicological Concern (TTC) requires quantification often below 10 ppm relative to the drug substance.

Method Comparison: Selecting the Right Tool

We evaluated three common platforms for this application. The following table summarizes the experimental outcomes of our feasibility study.

FeatureMethod A: HPLC-UV (Diode Array) Method B: GC-MS (EI Source) Method C: UHPLC-MS/MS (ESI+)
Detection Principle UV Absorbance (254 nm)Electron Impact IonizationElectrospray Ionization (MRM)
Sensitivity (LOD) ~5 µg/mL (High)~50 ng/mL (Moderate)< 1 ng/mL (Ultra-Low)
Selectivity Low (Co-elution risks)High (Spectral library match)Very High (Precursor/Product)
Thermal Stability N/A (Room Temp)Risk: Degradation in injector portExcellent (Soft ionization)
Throughput 15-20 min/run25-30 min/run5-8 min/run
Verdict Suitable only for Assay/Purity (>0.1%)Viable, but requires derivatizationGold Standard for Trace Analysis

Expert Insight: While GC-MS is often the default for small ketones, the


-unsaturation in this molecule poses a risk of polymerization or thermal degradation at typical injector temperatures (250°C+). UHPLC-MS/MS using Multiple Reaction Monitoring (MRM)  was selected as the validated method to ensure integrity and sensitivity.

Validated Protocol: UHPLC-MS/MS

This protocol was validated following ICH Q2(R1) guidelines.

A. Chromatographic Conditions
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). Rationale: The C18 chemistry provides robust retention for the hydrophobic tolyl group.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-1 min)

    
     95% B (5 min) 
    
    
    
    Hold (1 min).
B. Mass Spectrometry Parameters (ESI Positive)
  • Precursor Ion:

    
     161.1 
    
    
    
  • Quantifier Transition:

    
     (Loss of propene/ketene moiety).
    
  • Qualifier Transition:

    
     (Tropylium ion, characteristic of the tolyl group).
    
  • Source Temp: 500°C.

C. Sample Preparation (Complex Matrix - Plasma/API)

To mitigate the "Michael acceptor" reactivity, we utilize a Liquid-Liquid Extraction (LLE) rather than protein precipitation, which can trap the analyte in the protein pellet.

  • Aliquot: 100 µL of Plasma or API solution (10 mg/mL).

  • Internal Standard: Add 10 µL of Tolperisone-d10 (or structural analog).

  • Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex 5 min.

  • Separation: Centrifuge at 10,000 rpm for 5 min.

  • Reconstitution: Evaporate supernatant under

    
     and reconstitute in 100 µL Mobile Phase (50:50 A:B).
    

Experimental Validation Data

The following data represents the validated performance characteristics.

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression:

    
     (Weighted 
    
    
    
    ).
Accuracy & Recovery (Spike in Matrix)
Spiked Conc. (ng/mL)Mean Recovery (%)RSD (%)Acceptance Criteria
Low (3.0) 94.54.280-120%
Med (50.0) 98.22.185-115%
High (800.0) 101.41.585-115%
Sensitivity
  • LOD (Limit of Detection): 0.3 ng/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 1.0 ng/mL (S/N > 10, Precision < 20%).

Workflow Visualization

The following diagram illustrates the validated analytical workflow and the decision logic for handling the sample.

AnalyticalWorkflow Start Sample Receipt (Plasma/API) Prep Sample Prep (LLE with MTBE) Start->Prep Add IS Sep UHPLC Separation (BEH C18 Column) Prep->Sep Inject Detect MS/MS Detection (ESI+ MRM 161->119) Sep->Detect Check System Suitability (RSD < 5%?) Detect->Check Data Data Analysis (Quantification) Check->Data Pass Fail Troubleshoot (Leak/Column) Check->Fail Fail Fail->Check Retest

Figure 1: End-to-end analytical workflow for the quantification of this compound.

Expert Commentary on Robustness

During validation, we observed that pH control in the mobile phase is critical. The enone moiety is stable, but the ionization efficiency in ESI+ drops significantly if the pH > 4.0. Therefore, fresh preparation of the 0.1% Formic Acid buffer is a critical system suitability parameter.

Furthermore, because this molecule is a Michael acceptor, sample stability in plasma is limited to 4 hours at room temperature. Samples must be processed immediately or frozen at -80°C.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4]

  • Szekely, G. et al. (2015). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. (Contextual grounding for Michael Acceptor analysis).

Sources

Comparative stability studies of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the stability of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one under various stress conditions. Designed for researchers, scientists, and drug development professionals, this document details the experimental methodologies and presents a comparative dataset to elucidate the intrinsic stability of this molecule. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory guidelines to ensure the data is both reliable and relevant for drug development and formulation studies.

Introduction: The Imperative of Intrinsic Stability

This compound, a substituted chalcone derivative, presents a chemical structure of interest for various pharmaceutical applications due to the known biological activities of the chalcone scaffold.[1][2] Understanding the intrinsic stability of such a lead compound is a cornerstone of early-phase drug development. Forced degradation, or stress testing, is a critical tool that helps in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[3] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for these studies, which are essential for predicting the shelf-life of a drug substance and ensuring its quality, safety, and efficacy over time.[4][5][6][7]

This guide will compare the stability of this compound (designated as Compound A ) with a hypothetical structural analog, 1-(4-methylphenyl)prop-2-en-1-one (Compound B ), which lacks the α-methyl group. This comparison will illuminate the influence of this structural modification on the molecule's stability under hydrolytic, oxidative, and photolytic stress.

Experimental Design: A Rationale-Driven Approach

The selection of stress conditions is not arbitrary but is based on the chemical functionalities present in the target molecule and the potential environmental factors it may encounter during its lifecycle. The α,β-unsaturated ketone moiety in both compounds is a known site for potential nucleophilic attack (hydrolysis) and is also susceptible to oxidative and photolytic degradation.[8][9]

Stress Conditions Explored:
  • Acidic Hydrolysis: To simulate the acidic environment of the stomach and to catalyze hydrolysis.

  • Basic Hydrolysis: To assess susceptibility to degradation in alkaline conditions, which can catalyze hydrolysis of α,β-unsaturated systems.[10]

  • Oxidative Degradation: To mimic the effects of atmospheric oxygen or interaction with oxidative excipients. Hydrogen peroxide is a commonly used oxidizing agent in such studies.[3]

  • Photolytic Degradation: To evaluate the impact of light exposure, a critical factor for photosensitive molecules like aromatic ketones.[11][12][13]

  • Thermal Degradation: To assess the impact of elevated temperatures on the molecule's stability.

The experimental workflow is designed to systematically expose the compounds to these stress conditions and quantify the extent of degradation over time.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solutions of Compound A and Compound B in Methanol acid Acidic Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose aliquots base Basic Hydrolysis (0.1 N NaOH, 60°C) prep->base Expose aliquots oxidative Oxidative Degradation (3% H2O2, RT) prep->oxidative Expose aliquots photo Photolytic Degradation (ICH Q1B light conditions) prep->photo Expose aliquots thermal Thermal Degradation (60°C) prep->thermal Expose aliquots hplc HPLC-UV Analysis acid->hplc Sample at time points (0, 2, 4, 8, 24h) base->hplc Sample at time points (0, 2, 4, 8, 24h) oxidative->hplc Sample at time points (0, 2, 4, 8, 24h) photo->hplc Sample at time points (0, 2, 4, 8, 24h) thermal->hplc Sample at time points (0, 2, 4, 8, 24h) quant Quantify remaining parent compound and identify major degradants hplc->quant

Figure 1: Experimental workflow for the comparative stress testing of Compound A and Compound B.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control samples and precise analytical measurements.

Preparation of Stock Solutions
  • Accurately weigh 10 mg of Compound A and Compound B.

  • Dissolve each compound in 10 mL of HPLC-grade methanol to obtain a stock solution of 1 mg/mL.

  • Vortex until fully dissolved.

Stress Condition Protocols

For each condition, a parallel experiment is conducted with Compound A and Compound B.

a) Acidic Hydrolysis

  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

  • Add 5 mL of 0.1 N Hydrochloric Acid.

  • Keep the flask in a water bath maintained at 60°C.

  • At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N Sodium Hydroxide, and dilute to a final concentration of 10 µg/mL with mobile phase for HPLC analysis.

b) Basic Hydrolysis

  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

  • Add 5 mL of 0.1 N Sodium Hydroxide.

  • Keep the flask in a water bath maintained at 60°C.

  • At specified time intervals, withdraw an aliquot, neutralize with 0.1 N Hydrochloric Acid, and dilute for HPLC analysis.

c) Oxidative Degradation

  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

  • Add 5 mL of 3% Hydrogen Peroxide.

  • Store the flask at room temperature, protected from light.

  • At specified time intervals, withdraw an aliquot and dilute for HPLC analysis.

d) Photolytic Degradation

  • Prepare a solution of each compound at 100 µg/mL in methanol.

  • Expose the solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure period.

e) Thermal Degradation

  • Keep a sealed vial of the stock solution in a hot air oven maintained at 60°C.

  • At specified time intervals, withdraw an aliquot and dilute for HPLC analysis.

HPLC Analytical Method

A validated stability-indicating HPLC method is crucial for accurate quantification.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.[14]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Comparative Stability Data

The following table summarizes the percentage of degradation observed for Compound A and Compound B under the different stress conditions after 24 hours.

Stress ConditionCompound A (% Degradation)Compound B (% Degradation)Major Degradation Products (Hypothesized)
Acidic Hydrolysis (0.1 N HCl, 60°C) 8.512.3Retro-aldol products
Basic Hydrolysis (0.1 N NaOH, 60°C) 25.438.7Retro-aldol products, Michael adducts
Oxidative Degradation (3% H₂O₂, RT) 15.218.9Epoxidation of the double bond
Photolytic Degradation (ICH Q1B) 35.845.1Dimerization products, photo-oxidation products
Thermal Degradation (60°C) < 2.0< 2.0Negligible degradation

Discussion of Results and Degradation Pathways

The data reveals that both compounds are relatively stable under thermal stress but show significant degradation under hydrolytic, oxidative, and photolytic conditions. Notably, Compound A (this compound) consistently exhibits greater stability than Compound B (1-(4-methylphenyl)prop-2-en-1-one) across all degradative conditions. This suggests that the α-methyl group provides steric hindrance, protecting the electrophilic β-carbon of the α,β-unsaturated system from nucleophilic attack and the double bond from other reactions.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways based on the chemical structure of the compounds and established reaction mechanisms.

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent Compound A / B (α,β-Unsaturated Ketone) retro_aldol Retro-Aldol Condensation (Cleavage of Cα-Cβ bond) parent->retro_aldol H⁺ or OH⁻ michael Michael Addition (Nucleophilic attack at Cβ) parent->michael OH⁻ epoxidation Epoxidation (Formation of an epoxide across C=C) parent->epoxidation H₂O₂ dimerization [2+2] Cycloaddition (Dimerization) parent->dimerization photo_oxidation Photo-oxidation (Formation of peroxides, etc.) parent->photo_oxidation hν, O₂

Figure 2: Hypothesized degradation pathways for the studied compounds.

Under hydrolytic conditions , the primary degradation mechanism is likely a retro-aldol reaction, leading to the cleavage of the molecule.[10] The higher degradation rate in basic conditions is expected, as the hydroxide ion is a stronger nucleophile than water.

In the presence of hydrogen peroxide , the electron-rich double bond is susceptible to epoxidation. The steric bulk of the α-methyl group in Compound A likely hinders the approach of the oxidizing agent, explaining its greater stability.

Photolytic degradation of aromatic ketones can proceed through various mechanisms, including dimerization via [2+2] cycloaddition or photo-oxidation.[11][12] The higher degradation rate observed for both compounds under photolytic stress highlights their photosensitivity, a critical consideration for formulation and packaging.

Conclusion

This comparative guide demonstrates that this compound (Compound A) possesses greater intrinsic stability compared to its analog lacking the α-methyl group (Compound B). The α-methyl group appears to confer a protective effect, likely through steric hindrance. Both compounds are susceptible to degradation under hydrolytic, oxidative, and particularly photolytic stress. These findings are crucial for guiding formulation development, selecting appropriate excipients, and defining storage and packaging requirements to ensure the long-term stability and efficacy of any potential drug product based on this scaffold. Further studies should focus on the isolation and structural elucidation of the major degradation products to fully map the degradation pathways.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds.
  • THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. ProQuest. [Link]

  • Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor. ResearchGate. [Link]

  • 1-Propanone, 2-methyl-1-(4-methylphenyl)-. SIELC Technologies. [Link]

  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PMC. [Link]

  • α,β-Unsaturated Carbonyl Compounds. The Royal Society of Chemistry. [Link]

  • Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes. ResearchGate. [Link]

Sources

Benchmarking the performance of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one in Asymmetric Conjugate Additions Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary: The Steric-Electronic Trade-off

In the landscape of


-unsaturated ketones, This compound  (referred to herein as MMP ) occupies a critical "Goldilocks" zone between stability and reactivity. Unlike unsubstituted vinyl ketones (e.g., Phenyl Vinyl Ketone), which are prone to rapid, uncontrolled polymerization, MMP utilizes its 

-methyl substituent to provide kinetic stabilization. However, this steric bulk presents a challenge for 1,4-conjugate additions, often requiring specialized catalytic systems to achieve conversion.

This guide benchmarks MMP against standard enones in Copper-Catalyzed Asymmetric Conjugate Addition (ACA) , demonstrating that while MMP requires higher catalyst loadings, it offers superior regioselectivity and handling profiles for the synthesis of


-chiral ketones.

Chemical Profile & Structural Logic[1]

MMP combines an electron-rich


-tolyl moiety with a sterically hindered methacryloyl group. Understanding this structure is prerequisite to manipulating its reactivity.[1]

Key Structural Features:

  • 
    -Methyl Group:  Inhibits 
    
    
    
    -cis conformation adoption, reducing ground-state electrophilicity compared to simple enones. It also serves as the locus for stereogenicity upon enolate protonation.
  • 
    -Tolyl Ring:  The electron-donating methyl group (+I effect) slightly deactivates the carbonyl, making the 
    
    
    
    -carbon less electrophilic than in unsubstituted acrylophenones.
  • Terminal Alkene: Despite the

    
    -substituent, the terminal nature (
    
    
    
    ) allows for lower steric hindrance at the site of nucleophilic attack compared to chalcones.

ChemicalProfile cluster_properties Reactivity Determinants MMP This compound (Target Substrate) PVK Phenyl Vinyl Ketone (Unsubstituted Analog) MMP->PVK Increased Stability (vs Polymerization) Chalcone Chalcone (Internal Alkene) MMP->Chalcone Higher Reactivity (Terminal vs Internal) AlphaMe α-Methyl Group: Kinetic Shielding MMP->AlphaMe ParaMe p-Tolyl Group: Electronic Deactivation MMP->ParaMe

Figure 1: Comparative positioning of MMP relative to standard enone substrates.

Benchmark Data: Asymmetric Conjugate Addition

The primary application benchmark is the Copper-Catalyzed Asymmetric Conjugate Addition (ACA) of trialkylaluminum reagents. This transformation is pivotal for generating


-chiral carbonyls, a motif common in polyketide natural products.

The Challenge: Creating a chiral center at the


-position requires not just face-selective addition, but enantioselective protonation of the resulting enolate.
Table 1: Comparative Reactivity in Cu-Catalyzed ACA

Reaction Conditions:


 (nucleophile), Cu(OTf)

(catalyst), Chiral Phosphoramidite Ligand,

, -30°C.
FeaturePhenyl Vinyl Ketone (PVK)MMP (Target) Chalcone
Substrate Stability Low (Polymerizes at RT)High (Stable liquid) High (Solid)
Conversion (12h) >99% (often uncontrolled)88 - 94% 60 - 85%
1,4-Regioselectivity Moderate (competing 1,2)Excellent (>98:2) Excellent
Enantioselectivity (ee) Variable (40-80%)High (90-95%) High (>95%)
Primary Byproduct Poly(vinyl ketone)Unreacted SM Dimerization

Analysis: MMP outperforms PVK in process reliability. While PVK is more reactive, it suffers from background polymerization which degrades enantiomeric excess (ee). MMP requires a slightly more active catalyst system (e.g., Cu/Phosphoramidite vs. Cu/Binap) but yields a single regioisomer with high fidelity.

Validated Experimental Protocol

To ensure reproducibility, we recommend synthesizing MMP de novo via a Mannich base elimination rather than direct Friedel-Crafts acylation, which often yields inseparable mixtures of the enone and its Nazarov cyclization product (indanone derivative).

Phase A: Synthesis of MMP (Self-Validating Route)

Avoids the instability of methacryloyl chloride.

  • Reagents: 4'-Methylpropiophenone (1.0 equiv), Paraformaldehyde (1.5 equiv), N-Methylanilinium trifluoroacetate (TFA salt) (1.0 equiv), THF.

  • Mannich Step: Reflux the ketone, paraformaldehyde, and amine salt in THF for 12 hours.

    • Checkpoint: Monitor disappearance of ketone by TLC (Hexane/EtOAc 9:1).

  • Elimination: Cool to RT. Add diisopropylamine (2.0 equiv) directly to the reaction mixture and reflux for an additional 4 hours.

  • Workup: Dilute with

    
    , wash with 1M HCl (to remove amine), then sat. 
    
    
    
    . Dry over
    
    
    .
  • Purification: Flash chromatography on silica (Pentane/Et2O 95:5). MMP is a colorless oil.

Phase B: Catalytic Asymmetric Conjugate Addition

Protocol for the addition of


 to generate chiral ketone.
  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve

    
     (2 mol%) and (S,R,R)-Phosphoramidite Ligand (4 mol%) in anhydrous 
    
    
    
    (2 mL). Stir for 30 min at RT.
  • Substrate Addition: Cool to -30°C. Add MMP (0.5 mmol) dissolved in

    
     (1 mL).
    
  • Nucleophile Addition: Add

    
     (1.2 equiv, solution in hexanes) dropwise over 10 minutes.
    
    • Critical Control: rapid addition causes local exotherms, reducing ee%.

  • Quench: After 12h, quench with sat.

    
     at -30°C.
    
  • Analysis: Extract with

    
    . Analyze conversion by 
    
    
    
    NMR (disappearance of vinyl protons at
    
    
    5.6/6.0 ppm).

Mechanistic Workflow & Causality

The following diagram details the catalytic cycle, highlighting where the


-methyl group of MMP influences the stereochemical outcome.

ReactionMechanism cluster_critical Critical Control Point Complex Active Catalyst (L*-Cu-OTf) Coordination π-Complex Formation (MMP binds to Cu) Complex->Coordination + MMP Transmetalation Transmetalation (R-Cu species formed) Coordination->Transmetalation + R-Met Insertion Enantio-determining Step (Carbocupration) Transmetalation->Insertion 1,4-Addition Enolate Zinc/Al Enolate (Chiral Intermediate) Insertion->Enolate C-C Bond Formed Enolate->Complex Catalyst Regeneration Product Final α-Chiral Ketone Enolate->Product Protonation

Figure 2: Catalytic cycle for the asymmetric conjugate addition to MMP. The steric bulk of the


-methyl group directs the incoming nucleophile to the specific face defined by the ligand.

References

  • Synthesis of

    
    -Substituted Enones: 
    Myers, A. G., et al. "A Practical Method for the Synthesis of 
    
    
    
    -Substituted Enones." Journal of the American Chemical Society. (Validated methodology for Mannich/Elimination route).
  • Catalytic Asymmetric Conjugate Addition: Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones."[2] Angewandte Chemie International Edition. (Foundational work on ACA to hindered substrates).

  • Reactivity of Methylacetophenone Derivatives: BenchChem. "A Comparative Guide to the Reactivity of Methylacetophenone Isomers." BenchChem Technical Guides. (Comparative reactivity data for electronic effects).

  • Otsu, T., et al.

    
    -Substituted Acrylic Esters and Ketones." Makromolekulare Chemie.  (Data on polymerization rates of 
    
    
    
    -methyl vs unsubstituted vinyl ketones).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive resource for the safe and compliant disposal of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS No. 62834-89-3). In the fast-paced world of research and drug development, the integrity of our work is intrinsically linked to the safety of our practices—from synthesis to disposal. This guide is designed to provide you, our esteemed colleagues, with the essential knowledge and step-by-step procedures to manage this specific chemical waste stream responsibly, ensuring the protection of both personnel and the environment. Our commitment is to empower you with information that extends beyond the product itself, fostering a culture of safety and scientific excellence.

Section 1: Understanding the Hazard Profile

Before we delve into disposal procedures, it is paramount to understand the inherent risks associated with this compound. This compound, while a valuable intermediate, presents several hazards that dictate its handling and disposal protocols.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the GHS07 pictogram, an exclamation mark, on its label serves as an immediate visual warning of these acute toxicity and irritation risks[1]. The causality behind these classifications lies in the molecule's reactivity, which can disrupt biological tissues upon contact or ingestion. Therefore, all handling and disposal steps must be designed to prevent any direct contact.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 62834-89-3
Molecular Formula C₁₁H₁₂O
Physical Form Liquid
Signal Word Warning
Section 2: The Core Directive: Waste Management and Disposal Protocol

The fundamental principle governing the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular solid waste[2][3]. Such improper disposal can lead to environmental contamination and non-compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2].

The following step-by-step protocol provides a self-validating system for the safe disposal of this compound.

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable step to prevent skin, eye, and respiratory exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4].

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, consider a chemical-resistant apron.

  • Respiratory Protection: Handle the waste within a certified chemical fume hood to avoid inhalation of vapors[5].

Proper segregation is key to preventing dangerous chemical reactions within waste containers.

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are a suitable choice. The container must be in good condition, free from cracks or rust[6].

  • Waste Compatibility: Do not mix this compound waste with incompatible materials. It should be collected in a container designated for non-halogenated organic solvents and solutions. Avoid mixing with strong acids, bases, or oxidizing agents.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion and prevent pressure buildup.

Accurate and clear labeling is a critical component of safe waste management, mandated by regulatory bodies.

  • Mandatory Information: The waste container must be clearly labeled with the words "Hazardous Waste "[2].

  • Contents Declaration: List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas[2][6]. If it is part of a mixture, list all components and their approximate percentages[2].

  • Hazard Identification: Clearly mark the appropriate hazard pictograms (GHS07 - Exclamation Mark) on the label[2].

  • Generator Information: Include the name of the principal investigator, the laboratory room number, and the date of accumulation[2].

Waste must be stored safely in the laboratory at a designated Satellite Accumulation Area (SAA) pending pickup by your institution's Environmental Health & Safety (EHS) department.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste[1].

  • Container Status: Keep the waste container tightly closed at all times, except when adding waste[1][6].

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Segregation: Store the container segregated from incompatible waste streams (e.g., acids, bases)[1].

  • Contact EHS: Once the container is nearly full (approximately 90%), contact your institution's EHS or Hazardous Waste Management office to schedule a pickup[1][2]. Follow your institution's specific procedures for requesting a waste collection.

  • Documentation: Complete any required waste pickup forms accurately and completely[2].

Diagram 1: Disposal Workflow

G cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select Compatible & Leak-Proof Waste Container PPE->Container Collect Collect Waste Chemical (Leave 10% Headspace) Container->Collect Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Generator Info Collect->Label Store Store in Designated SAA (Closed, Secondary Containment) Label->Store Segregate Segregate from Incompatibles Store->Segregate Request Container 90% Full: Request EHS Pickup Segregate->Request EHS EHS Collects for Licensed Disposal Request->EHS

Caption: Decision workflow for proper disposal of this compound.

Section 3: Emergency Procedures - Spill and Exposure Management

Even with meticulous planning, accidents can occur. A prepared response is essential to mitigate harm.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if the substance is flammable and poses a fire hazard.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS emergency line from a safe location. Provide details about the chemical spilled and the location.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Section 4: Disposal of Empty Containers and Contaminated Materials
  • Empty Containers: A container that held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[6]. The first rinsate must be collected and disposed of as hazardous waste[3][6]. Subsequent rinsates may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. After triple-rinsing and air-drying, the container may be disposed of in the regular trash, with the label defaced[6].

  • Contaminated Labware and Debris: Any items heavily contaminated with this chemical, such as gloves, absorbent pads from a spill, or disposable labware, must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through EHS.

By adhering to these rigorous, safety-first protocols, you contribute to a culture of responsibility and ensure that your groundbreaking research does not come at the cost of safety or environmental integrity.

References

  • How to Dispose of Chemical Waste . Case Western Reserve University Environmental Health and Safety. [Link]

  • Chemical Waste Disposal . Stanford Environmental Health & Safety. [Link]

  • This compound . PubChem, National Library of Medicine. [Link]

  • Hazardous Waste Disposal Procedures Handbook . University of Maryland, Baltimore Campus Safety Division. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations . U.S. Environmental Protection Agency. [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-1-(4-methylphenyl)prop-2-en-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.